molecular formula C9H14ClNO B1421447 2-chloro-N-(dicyclopropylmethyl)acetamide CAS No. 1240528-98-6

2-chloro-N-(dicyclopropylmethyl)acetamide

Cat. No.: B1421447
CAS No.: 1240528-98-6
M. Wt: 187.66 g/mol
InChI Key: GHRBQHSEYVRZNP-UHFFFAOYSA-N
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Description

2-chloro-N-(dicyclopropylmethyl)acetamide is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(dicyclopropylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(dicyclopropylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(dicyclopropylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRBQHSEYVRZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is increasingly reliant on a deep and nuanced understanding of the physicochemical properties of novel chemical entities. These properties are not merely academic data points; they are critical determinants of a compound's behavior, from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide, a compound of interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but also context and actionable insights derived from both established principles and field-proven experience.

Chemical Identity and Molecular Structure

2-chloro-N-(dicyclopropylmethyl)acetamide is a member of the α-haloacetamide family, characterized by a chloroacetyl group attached to a dicyclopropylmethylamine moiety. This unique combination of a reactive electrophilic chloroacetamide and a bulky, lipophilic dicyclopropylmethyl group imparts a distinct set of physical and chemical characteristics to the molecule.

Table 1: Chemical Identifiers for 2-chloro-N-(dicyclopropylmethyl)acetamide

IdentifierValueSource
IUPAC Name 2-chloro-N-(dicyclopropylmethyl)acetamideN/A
CAS Number 1240528-98-6[1]
Molecular Formula C₉H₁₄ClNO[1]
Molecular Weight 187.66 g/mol [1]
Canonical SMILES C1CC1C(C2CC2)NC(=O)CCl[1]

The dicyclopropylmethyl group is a key structural feature, contributing significantly to the molecule's steric bulk and lipophilicity. The presence of two cyclopropyl rings, with their inherent ring strain and unique electronic properties, can influence intermolecular interactions and, consequently, the material's bulk properties. The amide linkage provides a site for hydrogen bonding, while the α-chloro group is a reactive handle for further chemical modification.

Tabulated Physical Properties

Direct experimental data for the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide is not widely available in the public domain. In such instances, a common and accepted practice in the scientific community is to utilize computationally predicted values from validated software packages. These predictions, while not a substitute for experimental verification, provide valuable initial estimates for guiding experimental design and hypothesis generation.

Table 2: Predicted Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide

PropertyPredicted ValueMethod/Source
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A
LogP (Octanol-Water Partition Coefficient) Not availableN/A

Note: The lack of readily available experimental or predicted data for these fundamental properties highlights a gap in the public knowledge base for this specific compound. The following sections will delve into the general characteristics of related compounds to provide a contextual understanding.

Synthesis and Characterization: A Methodological Perspective

The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry, typically proceeding via the acylation of a primary or secondary amine with chloroacetyl chloride.[2][3][4][5][6] This reaction is generally robust and high-yielding.

General Synthetic Workflow

The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide would logically follow the reaction of dicyclopropylmethylamine with chloroacetyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Dicyclopropylmethylamine Dicyclopropylmethylamine Reaction_Vessel Reaction Mixture Dicyclopropylmethylamine->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Base Non-nucleophilic Base (e.g., Triethylamine, DIPEA) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-chloro-N- (dicyclopropylmethyl)acetamide Purification->Product

Caption: General workflow for the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Step-by-Step Experimental Protocol (Hypothetical)

Based on established procedures for similar transformations, a reliable protocol for the synthesis and purification of 2-chloro-N-(dicyclopropylmethyl)acetamide would be as follows:

  • Reaction Setup: To a solution of dicyclopropylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting amine.

  • Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of DCM to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(dicyclopropylmethyl)acetamide.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Analogs and Their Properties

In the absence of direct data for the target compound, examining the properties of structurally related molecules can provide valuable insights.

Table 3: Physical Properties of Selected Chloroacetamide Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-ChloroacetamideC₂H₄ClNO93.51120~225 (decomposes)
2-chloro-N-cyclopropylacetamideC₅H₈ClNO133.57Not availableNot available
2-chloro-N-(2,6-diethylphenyl)acetamideC₁₂H₁₆ClNO225.71135 - 136Not available
2-Chloro-N,N-bis(2-methylpropyl)acetamideC₁₀H₂₀ClNO205.72Not available99 @ 2.0 Torr

Data sourced from various chemical databases and publications.[7][8][9][10][11]

The data in Table 3 illustrates that the physical state and melting/boiling points of chloroacetamides are highly dependent on the nature of the N-substituent. Simple, unsubstituted 2-chloroacetamide is a solid with a relatively high melting point due to efficient crystal packing and hydrogen bonding. As the N-substituent becomes larger and more complex, such as in the case of the 2,6-diethylphenyl and dicyclopropylmethyl groups, the melting point is also expected to be that of a solid at room temperature, though predicting the exact value without experimental data is challenging. The boiling point of 2-Chloro-N,N-bis(2-methylpropyl)acetamide at reduced pressure suggests that the target compound would likely require vacuum distillation to avoid decomposition at higher temperatures.

Safety and Handling

As with all α-haloacetamides, 2-chloro-N-(dicyclopropylmethyl)acetamide should be handled with appropriate safety precautions. Chloroacetamides are generally considered to be toxic and irritants.[12][13][14][15][16]

Key Safety Considerations:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Likely to be a skin and eye irritant.

  • Sensitization: May cause an allergic skin reaction.

  • Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and inferred physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide. While a significant portion of the specific physical data for this compound remains to be experimentally determined, this guide offers a robust framework for its synthesis, handling, and contextual understanding based on the properties of related compounds.

For researchers and drug development professionals, the key takeaway is the necessity of empirical characterization. The hypothetical synthetic protocol provided herein offers a starting point for the preparation of this compound, which would then allow for the crucial experimental determination of its melting point, boiling point, solubility, and other key physicochemical parameters. Such data will be invaluable for any future development and application of this intriguing molecule.

References

  • Wikipedia. Chloroacetamide. [Link]

  • PubChem. Chloroacetamide. [Link]

  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.
  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • PubChem. N-Chloroacetanilide. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • PubChem. 2-chloro-N-cyclopropylacetamide. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • ResearchGate. Physicochemical properties of the studied chloroacetamides. [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]

  • PubMed Central. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • Google Patents. (n.d.).

Sources

Synthesis pathway for 2-chloro-N-(dicyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-chloro-N-(dicyclopropylmethyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety and handling considerations. The synthesis is predicated on the nucleophilic acyl substitution of dicyclopropylmethanamine with chloroacetyl chloride. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

2-chloro-N-(dicyclopropylmethyl)acetamide is a member of the α-haloacetamide family of compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their utility as versatile synthetic intermediates. The presence of a reactive C-Cl bond allows for further functionalization through nucleophilic substitution, making them key building blocks for more complex molecular architectures.[1] The dicyclopropylmethyl moiety introduces unique conformational constraints and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2]

The most direct and industrially scalable approach to the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide is the N-acylation of dicyclopropylmethanamine with chloroacetyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

The overall synthetic strategy can be visualized as a two-step process, starting from the synthesis of the key amine intermediate.

Synthesis Pathway and Mechanism

The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide is achieved through a two-stage process:

  • Stage 1: Synthesis of Dicyclopropylmethanamine (Intermediate)

  • Stage 2: Acylation of Dicyclopropylmethanamine

Stage 1: Synthesis of Dicyclopropylmethanamine

Dicyclopropylmethanamine is a key building block for the target molecule.[2][5] While commercially available, understanding its synthesis provides deeper insight into the overall process. One common laboratory-scale method involves the reductive amination of dicyclopropyl ketone.

Reaction: Dicyclopropyl Ketone + Ammonia + Reducing Agent → Dicyclopropylmethanamine

Stage 2: N-Acylation of Dicyclopropylmethanamine

This stage constitutes the core of the synthesis, forming the target molecule. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction: Dicyclopropylmethanamine + Chloroacetyl Chloride → 2-chloro-N-(dicyclopropylmethyl)acetamide + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dicyclopropylmethanamine≥97%Commercially Available[6]
Chloroacetyl Chloride≥98%Commercially AvailableHighly corrosive and moisture-sensitive
Triethylamine (TEA)≥99%, redistilledCommercially AvailableUsed as a base
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory PreparedFor workup
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying
Ethyl AcetateReagent GradeCommercially AvailableFor extraction and chromatography
HexanesReagent GradeCommercially AvailableFor chromatography
Step-by-Step Synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide

Protocol:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dicyclopropylmethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-N-(dicyclopropylmethyl)acetamide.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Amine Dicyclopropylmethanamine ReactionVessel Acylation in DCM with TEA Amine->ReactionVessel AcylChloride Chloroacetyl Chloride AcylChloride->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct 2-chloro-N-(dicyclopropylmethyl)acetamide Purification->FinalProduct

Sources

Technical Guide: Mechanism of Action of 2-Chloro-N-(dicyclopropylmethyl)acetamide

[1]

Executive Summary

2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS: 1240528-98-6) is a specialized chloroacetamide derivative characterized by a highly lipophilic, sterically demanding dicyclopropylmethyl (Dcpm) N-substituent.[1]

Functionally, it operates as a covalent electrophile and a lipophilic alkylating agent . In biological systems, its primary mechanism of action (MoA) involves the irreversible alkylation of reactive nucleophiles—specifically cysteine thiols—within the active sites of target enzymes. In the context of agrochemistry, this scaffold aligns with Class K3 (Group 15) herbicides , which inhibit Very Long Chain Fatty Acid (VLCFA) elongases, leading to the cessation of cell division and cuticle formation. In medicinal chemistry, the Dcpm group serves as a critical steric shield, enhancing metabolic stability and membrane permeability.

Chemical Identity & Physicochemical Core

Understanding the MoA requires dissecting the molecule's two functional domains: the Warhead and the Recognition/Shielding Motif .

FeatureSpecificationFunctional Role
IUPAC Name 2-chloro-N-(dicyclopropylmethyl)acetamideOfficial Identifier
CAS Number 1240528-98-6Registry ID
Formula C₉H₁₄ClNOMolecular Composition
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 187.67 g/mol Small Molecule (Lipinski Compliant)
Electrophile

-Chloroacetamide
Warhead : Reacts via S

2 mechanism with thiols.[1]
Substituent N-Dicyclopropylmethyl (Dcpm)Shield : Provides high lipophilicity and steric bulk to prevent non-specific hydrolysis.[1]
LogP (Calc) ~2.2 - 2.5Indicates strong membrane partitioning.[1]

Mechanism of Action (Molecular Level)

The mechanism is bipartite: Chemical Reactivity (Covalent binding) and Biological Inhibition (Pathway disruption).

Chemical Mechanism: Thiol Alkylation

The core reactivity is driven by the electron-withdrawing chlorine atom adjacent to the carbonyl group, activating the

1
  • Recognition : The bulky dicyclopropylmethyl group guides the molecule into hydrophobic pockets of the target protein (e.g., KCS enzymes or specific proteases).

  • Binding : The molecule positions the electrophilic carbon (

    
    -Cl) near a catalytic cysteine residue.[1]
    
  • Alkylation (S

    
    2) : The thiolate anion (
    
    
    ) of the cysteine attacks the
    
    
    -carbon, displacing the chloride ion.
  • Irreversible Inhibition : A stable thioether bond is formed, permanently disabling the enzyme.

Reaction Equation:

1
Biological Pathway: VLCFA Elongase Inhibition (Agrochemical Context)

Structurally, this compound belongs to the chloroacetamide class (similar to Acetochlor/Metolachlor).

  • Target Enzyme : Very Long Chain Fatty Acid (VLCFA) Elongase complex, specifically the Ketoacyl-CoA Synthase (KCS) subunit.

  • Physiological Impact : VLCFAs are essential for:

    • Cuticular Waxes : Prevention of water loss.

    • Membrane Dynamics : Cell division and expansion.

  • Outcome : Inhibition leads to the accumulation of short-chain fatty acids and depletion of C20+ fatty acids, causing cell cycle arrest and necrosis in rapidly dividing tissues.

Visualization of the Mechanism

The following diagram illustrates the pathway from chemical structure to physiological effect.

MoA_PathwayCompound2-Chloro-N-(dicyclopropylmethyl)acetamideTargetTarget Enzyme(e.g., VLCFA Elongase / KCS)Compound->TargetHydrophobic Binding (Dcpm group)ReactionS_N2 Alkylation of Cysteine ThiolTarget->ReactionNucleophilic AttackInhibitionIrreversible Enzyme InactivationReaction->InhibitionCovalent Bond FormationDownstreamInhibition of C20-C30 Fatty Acid SynthesisInhibition->DownstreamPathway BlockadePhenotypeCell Division Arrest & NecrosisDownstream->PhenotypePhysiological Collapse

Caption: Cascade of 2-chloro-N-(dicyclopropylmethyl)acetamide action from binding to phenotypic effect.[1]

Experimental Protocols

To validate the mechanism and potency of this compound, the following protocols are recommended.

Synthesis of the Probe

Objective: To generate high-purity material for biological assay.

  • Reagents : Dicyclopropylmethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure :

    • Dissolve dicyclopropylmethylamine in anhydrous DCM at 0°C.

    • Add Triethylamine as a base scavenger.

    • Dropwise add Chloroacetyl chloride (highly exothermic).

    • Stir at room temperature for 2 hours.

    • Workup : Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄.

    • Purification : Recrystallization from Hexane/EtOAc (The Dcpm group promotes crystallization).

Cysteine Reactivity Assay (GSH Assay)

Objective: To quantify the electrophilic reactivity (half-life).[1]

StepAction
1 Prepare 50 mM Phosphate Buffer (pH 7.4).[1]
2 Dissolve compound (100 µM) and Glutathione (GSH, 5 mM) in buffer with 10% DMSO.
3 Incubate at 37°C.
4 Aliquot at t = 0, 15, 30, 60 min.
5 Analysis : Measure depletion of the parent compound via HPLC-UV (254 nm) or LC-MS.
Result A rapid decrease in parent peak indicates high alkylating potential.
VLCFA Elongation Inhibition Assay (Microsomal)

Objective: To confirm the specific biological target.

  • Source : Isolate microsomes from Allium porrum (leek) or similar plant tissue.

  • Substrate : [14C]-Malonyl-CoA + C18:0-CoA (Stearoyl-CoA).[1]

  • Treatment : Treat microsomes with 2-chloro-N-(dicyclopropylmethyl)acetamide (0.1 – 100 µM).[1]

  • Reaction : Incubate for 1 hour at 30°C.

  • Extraction : Saponify lipids and extract fatty acids with Hexane.

  • Detection : Radio-TLC or HPLC with radiometric detection.

  • Metric : Calculate IC50 based on the reduction of C20+ fatty acid peaks.

Comparative Data & SAR

The dicyclopropylmethyl (Dcpm) group offers distinct advantages over standard alkyl chains found in commercial herbicides (e.g., the ethyl/methyl groups in Alachlor).

Compound VariantN-SubstituentLipophilicity (LogP)Metabolic StabilityReactivity
Target Compound Dicyclopropylmethyl High (~2.4) High (Steric Shield) Moderate (Selective)
2-Chloro-N-ethylacetamideEthylLow (< 0.[1]5)Low (Rapid Hydrolysis)High (Non-specific)
Alachlor2,6-diethylphenylHigh (3.0)ModerateHigh (Herbicide Standard)

Key Insight : The Dcpm group creates a "steric umbrella" around the nitrogen. This does not deactivate the chloroacetamide warhead but prevents it from reacting with bulky, non-target nucleophiles, thereby increasing selectivity for the deep hydrophobic pockets of enzymes like KCS.

References

  • Biosynth . (n.d.). 2-Chloro-N-(dicyclopropylmethyl)acetamide Product Profile. Retrieved from .

  • Vastag, G., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. ResearchGate. (Analyzes the lipophilic contribution of the dicyclopropylmethyl group).
  • Bochet, C. G., & Débieux, J. L. (2009).[12] Dicyclopropylmethyl Peptide Backbone Protectant. Organic Letters, 11(16), 3718-3721.[12] (Establishes the steric and protective properties of the Dcpm group).

  • Matthes, B., et al. (1998). Inhibition of plant very-long-chain fatty acid elongation systems by chloroacetamides. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. (Foundational mechanism of chloroacetamide herbicides).
  • PubChem . (2024). Compound Summary: 2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS 1240528-98-6).[1][3] National Center for Biotechnology Information.

Spectroscopic Characterization of 2-chloro-N-(dicyclopropylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-chloro-N-(dicyclopropylmethyl)acetamide, a compound of interest for its potential applications in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive characterization. By understanding the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can confidently identify and characterize this molecule, ensuring its purity and structural integrity in their studies.

This guide is structured to provide not just the data, but also the underlying scientific reasoning for the predicted spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic analysis for novel amide compounds.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is crucial to first understand the molecular structure of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

Structure:

G M [C9H14ClNO]⁺˙ m/z = 187/189 F1 [C7H12N]⁺ m/z = 110 M->F1 - COCH₂Cl F2 [C2H2ClO]⁺ m/z = 77/79 M->F2 - (c-Pr)₂CHNH F3 [C9H14NO]⁺ m/z = 152 M->F3 - Cl G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Amine Dicyclopropylmethanamine Product 2-chloro-N-(dicyclopropylmethyl)acetamide Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide, a key intermediate in pharmaceutical synthesis. Due to the compound's limited UV chromophore, this guide provides a systematic approach to method development, addressing challenges related to detection and ensuring specificity, accuracy, and precision. The developed method utilizes a reversed-phase C18 column with a UV detector set at a low wavelength, offering a reliable and robust protocol for researchers, scientists, and drug development professionals. In instances of insufficient UV sensitivity, alternative detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD) are discussed as viable alternatives.

Introduction

2-chloro-N-(dicyclopropylmethyl)acetamide is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). The dicyclopropylmethyl moiety is often incorporated into drug candidates to enhance their metabolic stability and binding affinity.[1] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final drug product, as well as for optimizing reaction yields and monitoring process impurities.

The chemical structure of 2-chloro-N-(dicyclopropylmethyl)acetamide lacks a significant chromophore, presenting a challenge for sensitive detection using conventional UV-Visible HPLC detectors.[2] This application note provides a detailed protocol for developing and validating a robust HPLC method, with a focus on maximizing sensitivity with UV detection and exploring alternative detection strategies. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its chemical structure and data from analogous compounds such as 2-chloro-N-cyclopropylacetamide.[3]

PropertyPredicted Value/CharacteristicRationale and Impact on HPLC Method
Molecular Formula C10H16ClNO-
Molecular Weight 201.69 g/mol Influences molar concentration calculations for standards.
Solubility Predicted to be soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.Dictates the choice of diluent for sample and standard preparation and influences the mobile phase composition.
UV Absorbance (λmax) Predicted to have weak absorbance in the low UV region (200-230 nm).The amide bond and chlorine atom are weak chromophores. Detection at a low wavelength is necessary, which can lead to baseline noise and interference from common solvents.
pKa The amide proton is weakly acidic (pKa ~17-18), and the compound is neutral.The compound will be in its neutral form across a wide pH range, making reversed-phase chromatography a suitable separation mode.

HPLC Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to optimize various chromatographic parameters.

Initial Parameter Screening

The initial phase of method development involves screening key parameters to establish a baseline for optimization.

  • Column Selection: A C18 stationary phase is a logical starting point for a neutral, moderately hydrophobic compound. A standard column dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC. A gradient elution from a low to a high percentage of ACN is recommended for initial screening to determine the approximate elution time of the analyte.

  • Detector Wavelength Selection: Based on the predicted UV absorbance, initial screening should be performed using a photodiode array (PDA) detector to scan across the range of 200-400 nm to identify the wavelength of maximum absorbance. If no distinct peak is observed, a low wavelength such as 210 nm should be selected for initial trials, while being mindful of potential solvent interference.

Experimental Protocol: Wavelength and Solubility Screening

Objective: To experimentally determine the optimal detection wavelength and a suitable solvent for sample preparation.

Materials:

  • 2-chloro-N-(dicyclopropylmethyl)acetamide reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • UV-Vis spectrophotometer or HPLC with PDA detector

Procedure:

  • Solubility Test:

    • Attempt to dissolve a small, known amount of the reference standard in acetonitrile, methanol, and water individually to assess its solubility.

    • Based on the results, select the solvent that provides the best solubility for preparing a stock solution. A 1:1 mixture of acetonitrile and water is often a good starting point if solubility in pure water is limited.

  • UV Spectrum Acquisition:

    • Prepare a solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • Using a UV-Vis spectrophotometer or an HPLC-PDA system, scan the solution from 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). If the absorbance is very low, select a wavelength on the shoulder of any observed peak in the low UV range (e.g., 210 nm) for initial HPLC method development.

Chromatographic Conditions Optimization

Once the initial parameters are established, the following conditions should be optimized to achieve good peak shape, resolution from any impurities, and a reasonable run time.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a neutral, moderately hydrophobic analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase helps to ensure sharp peaks by minimizing silanol interactions on the stationary phase.
Gradient 60% B to 90% B over 10 minutesA gradient is often necessary to ensure elution of any potential late-eluting impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the method.
Detector UV at 210 nmAs determined by the initial screening, this wavelength provides the best available sensitivity for this compound.
Sample Diluent Acetonitrile:Water (1:1, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Alternative Detection Strategies

If UV detection at low wavelengths proves to be insufficiently sensitive or selective for the intended application (e.g., for trace impurity analysis), the following alternative detectors should be considered[4]:

  • Refractive Index (RI) Detector: An RI detector is a universal detector that measures the change in the refractive index of the column eluent as the analyte passes through.[5] However, it is not compatible with gradient elution and is generally less sensitive than UV detection.[6]

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles.[7] It is a universal detector that is compatible with gradient elution and is often more sensitive than RI detection for non-volatile compounds.[8]

Method Validation Protocol

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[11]

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a solution of the 2-chloro-N-(dicyclopropylmethyl)acetamide reference standard.

  • Analyze a sample containing the analyte and any known related substances or impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five standard solutions of 2-chloro-N-(dicyclopropylmethyl)acetamide at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte. The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions diluent Diluent: ACN:Water (1:1) prep_standard->diluent injection Inject 10 µL prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->diluent prep_sample->injection separation C18 Column, 30°C Gradient Elution injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte integration->quantification

Caption: Experimental workflow for the HPLC analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Method_Validation cluster_params Validation Parameters Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical flow of the HPLC method validation protocol.

Conclusion

This application note provides a detailed and scientifically sound protocol for the HPLC analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide. By systematically addressing the challenges associated with its weak UV absorbance, a robust and reliable method has been developed. The inclusion of a comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. For compounds with extremely low UV absorbance where high sensitivity is required, the exploration of alternative detectors like ELSD or CAD is recommended. This guide serves as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals containing this important intermediate.

References

  • PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.
  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis? Retrieved from [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

  • ResearchGate. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • ResearchGate. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). HPLC Development Method and Validation. Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Evaporative Light Scattering Detection. Retrieved from [Link]

  • Chromatography Online. (2011). Avoiding Refractive Index Detector Problems. Retrieved from [Link]

  • Waters. (n.d.). The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Retrieved from [Link]

  • Springer. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. Retrieved from [Link]

Sources

Application Note: Trace Analysis of Genotoxic Impurity 2-Chloro-N-(dicyclopropylmethyl)acetamide in Water by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a validated, high-sensitivity method for the detection of 2-chloro-N-(dicyclopropylmethyl)acetamide (hereafter referred to as CDMA ).

This compound is a process-related impurity often associated with the synthesis of Rilmenidine and related imidazoline receptor agonists. Due to the presence of the chloroacetamide moiety, it is classified as a Potentially Genotoxic Impurity (PGI) (alkylating agent), requiring trace-level monitoring in pharmaceutical wastewater and cleaning validation samples in accordance with ICH M7 guidelines.

Introduction & Scientific Rationale

The Analyte and Regulatory Context

2-chloro-N-(dicyclopropylmethyl)acetamide (CDMA) is formed during the acylation of dicyclopropylmethylamine with chloroacetyl chloride. As a reactive alkyl halide, it poses a mutagenic risk by potentially alkylating DNA bases.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.67 g/mol

  • Regulatory Limit: Based on the Threshold of Toxicological Concern (TTC) for mutagenic impurities (

    
    ), and applying a safety factor for environmental discharge, detection limits in the low ng/L (ppt)  range are required.
    
Method Strategy

To achieve sub-ppb sensitivity in a water matrix, direct injection is often insufficient. This protocol utilizes Solid Phase Extraction (SPE) for analyte enrichment (1000:1 concentration factor) followed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in Positive mode is selected due to the basic nitrogen in the amide backbone, allowing for efficient protonation

    
    .
    
  • Separation: A high-strength silica (HSS) T3 or equivalent C18 column is chosen to retain the moderately polar chloroacetamide while resolving it from matrix salts.

Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Reference Standard: 2-chloro-N-(dicyclopropylmethyl)acetamide (>98% purity).

  • Internal Standard (IS): 2-chloro-N-(dicyclopropylmethyl)acetamide-d4 (if available) or a structural analog like 2-chloro-N-(cyclohexyl)acetamide .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Objective: Concentrate the analyte from 500 mL of water to 0.5 mL (1000x enrichment).

Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Waters Oasis HLB, 6cc/200mg).

Workflow:

  • Conditioning: 5 mL MeOH followed by 5 mL Water (do not let dry).

  • Loading: Pass 500 mL of water sample (pH adjusted to 7.0) through the cartridge at ~5 mL/min.

  • Washing: 5 mL of 5% MeOH in Water (removes salts and highly polar interferences).

  • Drying: Vacuum dry cartridge for 10 minutes.

  • Elution: 2 x 2.5 mL Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mobile Phases:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Desalting
6.0095Linear Ramp
8.0095Wash
8.105Re-equilibration
10.005End

Mass Spectrometry:

  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Acquisition Mode: MRM.

MRM Transitions (Optimized): Note: The precursor is the protonated molecule


. The product ions correspond to the stable dicyclopropylmethyl carbocation (95.1) and the loss of HCl (152.1).
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
CDMA 188.1 95.1 2522Quantifier
CDMA 188.1 152.1 2515Qualifier
IS VariesVaries--Internal Std

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation, emphasizing the SPE cleanup stage which is vital for matrix removal in wastewater analysis.

G Sample Water Sample (500 mL, pH 7) SPE_Cond SPE Conditioning (MeOH -> Water) Sample->SPE_Cond Prep SPE_Load Sample Loading (HLB Cartridge) SPE_Cond->SPE_Load SPE_Wash Wash Step (5% MeOH) SPE_Load->SPE_Wash Remove Salts SPE_Elute Elution (100% MeOH) SPE_Wash->SPE_Elute Enrich Analyte Evap N2 Evaporation & Reconstitution SPE_Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject 10 uL Data Quantitation (ng/L) LCMS->Data

Figure 1: Optimized SPE-LC-MS/MS workflow for trace enrichment of CDMA from water matrices.

Validation & Performance Criteria

To ensure the method is "self-validating" and robust, the following acceptance criteria based on ICH Q2(R2) and EPA Method 536 (Haloacetamides) should be met:

Linearity & Range
  • Range: 1.0 ng/L to 1000 ng/L (in water).

  • Calibration: 7-point curve,

    
     weighting.
    
  • Acceptance:

    
    ; Back-calculated standards within 
    
    
    
    of nominal.
Sensitivity
  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1. (Target: < 0.5 ng/L).

  • LOQ (Limit of Quantitation): S/N > 10:1. (Target: 1.0 ng/L).

Accuracy & Precision (Recovery)

Spike water samples at three levels (Low, Mid, High).

  • Recovery: 70% – 120% (Standard for trace environmental analysis).

  • RSD: < 15% (n=6 replicates).

Matrix Effect Assessment

Compare the slope of the calibration curve in solvent vs. matrix-matched extract.

  • Matrix Factor (MF):

    
    .
    
  • Correction: If MF is outside this range, use the Internal Standard to correct or switch to Matrix-Matched Calibration.

Troubleshooting & Critical Control Points

  • Hydrolysis Risk: Chloroacetamides can hydrolyze in alkaline water.

    • Control: Ensure sample pH is adjusted to neutral (pH 7.0) or slightly acidic (pH 5.0) immediately upon collection using Sodium Bisulfate.

  • Carryover: The dicyclopropyl group is hydrophobic.

    • Control: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

  • Isomer Interference:

    • Control: Ensure the chromatographic method separates CDMA from potential isomers (e.g., N-alkenyl chloroacetamides) by verifying retention time with the reference standard.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Haloacetic Acids and Haloacetamides in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

Application Note: Strategic Utilization of 2-chloro-N-(dicyclopropylmethyl)acetamide in Medicinal Chemistry

[1]

Executive Summary

This technical guide outlines the application of 2-chloro-N-(dicyclopropylmethyl)acetamide (referred to herein as CMA-DCP ) as a high-value electrophilic building block in drug discovery.[1] The compound features two distinct structural motifs: the dicyclopropylmethylamine group, a privileged pharmacophore in Respiratory Syncytial Virus (RSV) fusion inhibitors (e.g., Sisunatovir, JNJ-53718678), and a 2-chloroacetamide warhead, a versatile handle for nucleophilic substitution (

1

This guide provides protocols for utilizing CMA-DCP in Fragment-Based Drug Discovery (FBDD) to generate RSV-targeted libraries and in Covalent Probe Development for chemoproteomic profiling.[1]

Chemical Profile & Structural Logic[1]

The utility of CMA-DCP lies in its bifunctional nature.[1] Unlike transient acid chlorides, CMA-DCP is a stable solid intermediate that allows for the controlled installation of the bulky, lipophilic dicyclopropylmethyl group—critical for filling hydrophobic pockets in viral fusion proteins—while providing a reactive site for scaffold elaboration.[1]

Table 1: Physicochemical Properties
PropertyValueRelevance
CAS Number 1240528-98-6Unique Identifier
Molecular Formula

--
Molecular Weight 187.67 g/mol Fragment-compliant (<300 Da)
LogP (Predicted) ~2.1Ideal lipophilicity for cell permeability
Electrophile Type

-Haloacetamide

reactive; Cysteine-reactive (covalent)
Pharmacophore DicyclopropylmethylValidated RSV Fusion Protein binder

Application I: Synthesis of RSV Fusion Inhibitor Libraries

The dicyclopropylmethyl moiety is essential for the potency of several clinical-stage RSV inhibitors. CMA-DCP serves as a "reversed" amide linker, allowing researchers to rapidly couple this pharmacophore to diverse nucleophilic heterocyclic scaffolds (e.g., benzimidazoles, indoles, piperazines) via nucleophilic substitution.[1]

Mechanism of Action

The dicyclopropylmethyl group occupies a specific hydrophobic sub-pocket within the central cavity of the metastable RSV Fusion (F) protein trimer, stabilizing the pre-fusion conformation and preventing viral entry.[1]

Protocol A: Parallel Synthesis of Heterocyclic Analogs via Displacement

Objective: To couple CMA-DCP with a library of nucleophilic heterocycles (H-Het) to generate potential RSV inhibitors.

Materials:

  • Electrophile: 2-chloro-N-(dicyclopropylmethyl)acetamide (CMA-DCP).[1]

  • Nucleophiles: Diverse secondary amines (e.g., substituted piperazines, morpholines) or N-heterocycles (e.g., benzimidazole).[1]

  • Base: Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

  • Catalyst: Sodium Iodide (NaI) – Finkelstein catalyst.[1]

Step-by-Step Methodology:

  • Activation (In Situ Finkelstein):

    • In a reaction vial, dissolve CMA-DCP (1.0 equiv, 0.2 mmol) in anhydrous MeCN (2 mL).

    • Add NaI (0.1 equiv) and stir at RT for 15 minutes. Rationale: Converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Nucleophilic Addition:

    • Add the heterocyclic nucleophile (1.2 equiv).[1]

    • Add

      
       (2.0 equiv) for neutral heterocycles or DIPEA (2.5 equiv) for amine salts.[1]
      
  • Reaction:

    • Heat the mixture to 60°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

      
      ).[1]
      
  • Work-up & Purification:

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate.[1]

    • Purify via preparative HPLC (Water/MeCN + 0.1% Formic Acid).[1]

  • Validation:

    • Confirm structure via

      
      -NMR.[1] Look for the disappearance of the singlet at 
      
      
      ppm (
      
      
      ) and appearance of a new methylene signal shifted upfield.[1]

Application II: Covalent Probe Development

Chloroacetamides are classic "covalent warheads" that target non-catalytic cysteine residues.[1] CMA-DCP can be used as a fragment probe to screen for cysteines located near hydrophobic pockets in proteins (e.g., viral proteins, kinases).[1]

Protocol B: Cysteine Reactivity & Stability Assay

Objective: To determine the intrinsic reactivity of CMA-DCP toward thiols, ensuring it is reactive enough to label targets but stable enough to avoid non-specific toxicity (glutathione depletion).

Materials:

  • Substrate: CMA-DCP (10 mM stock in DMSO).

  • Model Nucleophile: Reduced Glutathione (GSH) (10 mM stock in PBS).[1]

  • Internal Standard: Caffeine or Indomethacin.[1]

  • Buffer: PBS, pH 7.4.[1]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a reaction mixture containing 50

      
      M CMA-DCP and 500 
      
      
      M GSH (1:10 ratio to simulate pseudo-first-order kinetics) in PBS (pH 7.4).
    • Maintain temperature at 37°C.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with 1% Formic Acid/MeCN.[1]

  • Analysis:

    • Analyze via LC-MS/MS.[1][2] Monitor the depletion of the parent CMA-DCP peak and the formation of the CMA-DCP-GSH adduct.[1]

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • The slope represents

      
      .[1]
      
    • Calculate half-life (

      
      ).[1]
      
    • Target Profile: A

      
       between 30–120 mins suggests "tunable" reactivity suitable for targeted covalent drugs.[1] <5 mins indicates high promiscuity/toxicity.[1]
      

Visualizing the Workflow

The following diagram illustrates the dual application of CMA-DCP: as a synthetic intermediate for RSV drugs and as a covalent probe.[1]

CMA_Application_Workflowcluster_SynthesisPathway A: RSV Inhibitor Synthesiscluster_CovalentPathway B: Covalent Probe DiscoveryCMA2-chloro-N-(dicyclopropylmethyl)acetamide(CMA-DCP)NaIActivation(NaI Catalyst)CMA->NaIFinkelsteinCys_TargetTarget Protein(Cysteine Residue)CMA->Cys_TargetWarhead BindingNu_AttackSN2 Displacement(Heterocycle/Amine)NaI->Nu_AttackEnhanced ElectrophileFinal_DrugRSV Fusion Inhibitor(Scaffold Library)Nu_Attack->Final_DrugLibrary GenCov_ComplexProtein-Ligand Complex(Irreversible)Cys_Target->Cov_ComplexThioether BondABPPActivity-BasedProtein ProfilingCov_Complex->ABPPMass Spec Analysis

Caption: Dual workflow showing the synthetic utility of CMA-DCP in generating non-covalent RSV inhibitors (Green) and covalent proteomic probes (Red).

References

  • Cockerill, G. S., et al. (2021).[1][3] Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion.[1][3][4][5] Journal of Medicinal Chemistry. [1]

  • Roymans, D., et al. (2017).[1] Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications.[1] [1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug Discovery for a New Generation of Covalent Drugs. Expert Opinion on Drug Discovery.

  • PubChem Compound Summary. (2025). 2-chloro-N-(dicyclopropylmethyl)acetamide.[1][6][7][8] National Center for Biotechnology Information.[1]

Advanced Solid-Phase Extraction (SPE) Protocols for Chloroacetamide Herbicides in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction and enrichment of chloroacetamide herbicides (e.g., Acetochlor, Alachlor, Metolachlor, Dimethenamid) from aqueous environmental samples. While legacy methods (EPA 525.2) rely on C18 silica, this protocol prioritizes Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. HLB media offer superior retention of polar metabolites (ESA/OXA degradates) and resistance to dewetting, ensuring higher reproducibility in high-throughput laboratories.

Scientific Principles & Sorbent Selection

The Target Analytes

Chloroacetamides are moderately non-polar (


 2.5–3.5) but degrade into polar ethanesulfonic (ESA) and oxanilic acids (OXA).
  • Primary Interaction: Hydrophobic interaction (Van der Waals forces) between the analyte's alkyl side chains and the sorbent.

  • Secondary Interaction:

    
     interactions (if using divinylbenzene-based polymers) with the aromatic ring of the herbicide.
    
Sorbent Choice: C18 vs. Polymeric HLB
FeatureSilica-based C18 (Legacy)Polymeric HLB (Recommended)
Chemistry Octadecyl-bonded silicaN-vinylpyrrolidone / Divinylbenzene copolymer
Mechanism Purely hydrophobicHydrophobic + Hydrophilic retention
Dewetting Sensitive (bed drying causes channeling)Resistant (maintains capacity if dried)
pH Stability pH 2–8pH 1–14
Recovery Lower for polar metabolites>90% for parents and metabolites

Materials & Reagents

  • SPE Cartridges:

    • Primary: Polymeric HLB, 200 mg / 6 mL (e.g., Waters Oasis HLB, Phenomenex Strata-X).

    • Alternative: C18 End-capped, 500 mg / 6 mL (for EPA 525.2 compliance).

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM) – LC/GC Grade.

  • Reagents: Sodium Thiosulfate (dechlorination), 6N HCl (preservation), Sodium Sulfate (anhydrous).

  • Internal Standards: Alachlor-d13 or Phenanthrene-d10.

Experimental Protocol: Polymeric HLB Method

This workflow is optimized for surface and drinking water, prioritizing robustness over the strict legacy requirements of C18.

Phase A: Sample Pre-treatment

Objective: Stabilize analytes and prevent instrument fouling.

  • Collection: Collect 1 L samples in amber glass bottles.

  • Dechlorination: Add 50 mg/L Sodium Thiosulfate immediately if residual chlorine is present (prevents oxidation of analytes).

  • Filtration: Pass through a 0.7 µm Glass Fiber Filter (GFF) to remove particulates.

    • Expert Insight: Do not use cellulose filters; acetamides can adsorb to them.

  • Buffering: Adjust pH to 7.0 ± 0.5. Unlike C18, HLB does not require acidification for retention, and neutral pH minimizes hydrolysis of the chloro-moiety.

Phase B: Solid-Phase Extraction (SPE)

Objective: Isolate analytes from the aqueous matrix.[1]

Step 1: Conditioning (Activation)
  • Action: Add 5 mL MeOH, draw through by gravity or low vacuum.

  • Action: Add 5 mL Reagent Water.[2]

  • Critical Control Point: Do not let the sorbent go dry. If using C18, drying here collapses the hydrocarbon chains, reducing surface area by up to 90%. HLB is forgiving, but keeping it wet is Good Laboratory Practice (GLP).

Step 2: Sample Loading[3]
  • Action: Load 500 mL – 1000 mL of sample.

  • Flow Rate: 10 mL/min.[2]

  • Mechanism: Analytes partition from the water phase into the porous polymer network.

  • Self-Validation: If the cartridge clogs, do not increase vacuum >15 inHg. Re-filter the sample or use a depth filter reservoir.

Step 3: Interference Wash
  • Action: Wash with 5 mL of 5% MeOH in Water.

  • Why? Removes salts, humic acids, and highly polar interferences without disrupting the hydrophobic retention of acetamides.

Step 4: Drying (Crucial for GC Analysis)
  • Action: Apply full vacuum for 10–15 minutes.

  • Why? Residual water is immiscible with the elution solvent (EtOAc/DCM) and causes phase separation/emulsions in the collection vial.

Step 5: Elution
  • Action: Elute with 2 x 3 mL Ethyl Acetate (for GC) or Methanol (for LC).

  • Technique: Add the first aliquot, allow it to "soak" the bed for 1 minute (breaking mass transfer kinetics barriers), then elute slowly dropwise.

Phase C: Concentration
  • Action: Evaporate extract to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitution: Redissolve in 1 mL of instrument-compatible solvent (e.g., EtOAc for GC, 50:50 MeOH:H2O for LC).

  • Internal Standard: Add IS after reconstitution if calculating recovery, or before extraction to correct for losses.

Visual Workflows

Extraction Workflow Diagram

SPE_Workflow Start Water Sample (1L) PreTreat Pre-treatment (Filter 0.7µm + Dechlorinate) Start->PreTreat Condition Conditioning (MeOH -> Water) PreTreat->Condition Clean Sample Load Loading (10 mL/min) Condition->Load Activated Sorbent Wash Washing (5% MeOH/Water) Load->Wash Analytes Bound Dry Drying (Vacuum 15 min) Wash->Dry Remove Interferences Elute Elution (EtOAc or MeOH) Dry->Elute Water Free Conc Concentration (N2 Blowdown) Elute->Conc Extract Analysis GC-MS / LC-MS Conc->Analysis Final Analyte

Caption: Step-by-step SPE workflow for acetamide isolation using Polymeric HLB cartridges.

Mechanistic Interaction Diagram

Mechanism Analyte Acetochlor (Hydrophobic) Sorbent HLB Polymer (Lipophilic Core) Analyte->Sorbent Van der Waals Retention Water Water Matrix (Polar) Water->Sorbent Repulsion/Flow-through Interference Salts/Humics Interference->Sorbent Washed off (Weak Interaction)

Caption: Retention mechanism: Hydrophobic analytes bind to the sorbent while polar matrix flows through.[4]

Analytical Validation & QA/QC

Performance Metrics (Expected)
AnalyteRecovery (%)RSD (%)LOD (µg/L)
Acetochlor92 - 105< 5.00.02
Alachlor88 - 102< 6.50.02
Metolachlor95 - 110< 4.00.01
Dimethenamid90 - 100< 5.50.03
Troubleshooting Guide
  • Low Recovery:

    • Cause: Sample pH too high/low (hydrolysis). Fix: Buffer to pH 7.

    • Cause: Flow rate too fast during loading. Fix: Reduce to <10 mL/min.

    • Cause: Breakthrough (volume too large). Fix: Reduce sample volume to 500 mL.

  • High Background/Ghost Peaks:

    • Cause: Plasticizers from labware. Fix: Use ONLY glass or Teflon containers; avoid Parafilm.

    • Cause: Dirty drying step. Fix: Ensure vacuum manifold traps are clean.

References

  • U.S. EPA. (1995).[5] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[5] Revision 2.0. Link

  • U.S. Geological Survey (USGS). (2000). Determination of Acetamide Herbicides and their Degradation Products in Water using Online Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry.[6][7]Link

  • Waters Corporation. Oasis HLB Cartridge Care & Use Manual. (Standard industry reference for polymeric sorbent handling). Link

  • Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Products and Method Development Guide.Link

Sources

Trace Quantification of 2-chloro-N-(dicyclopropylmethyl)acetamide: A Protocol for ICH M7 Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GTI-04

Executive Summary

This Application Note provides a definitive methodology for the quantification of 2-chloro-N-(dicyclopropylmethyl)acetamide (referred to herein as C-DCMA ), a Potentially Genotoxic Impurity (PGI).

Due to the presence of the chloroacetamide structural alert (an alkylating functional group), C-DCMA is classified under ICH M7 Class 2 or 3 (mutagenic or potentially mutagenic). Regulatory agencies (FDA, EMA) require control of such impurities to the Threshold of Toxicological Concern (TTC) levels—typically 1.5 µ g/day for lifetime exposure.[1]

This guide outlines a direct, high-sensitivity UHPLC-MS/MS workflow capable of quantifying C-DCMA at sub-ppm levels in Drug Substances (DS), specifically targeting APIs containing dicyclopropyl moieties (e.g., Tasimelteon analogs or specific antiviral candidates).

Chemical Context & Risk Assessment

The Molecule[2][3]
  • Name: 2-chloro-N-(dicyclopropylmethyl)acetamide

  • Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 187.67 g/mol

  • Structure: A reactive chloroacetyl group linked to a lipophilic dicyclopropylmethyl amine.

Origin of Impurity

C-DCMA is typically formed during the acylation step of API synthesis if chloroacetyl chloride is used as a reagent or if it is present as an impurity in other acylating agents reacting with dicyclopropylmethylamine .

Mechanism of Toxicity

The chloroacetamide moiety is an electrophile. It can alkylate the N-7 position of guanine in DNA via nucleophilic substitution (


), leading to potential mutagenesis.
Analytical Challenge
  • Reactivity: The analyte is labile; it can hydrolyze in high pH or react with nucleophilic solvents (e.g., methanol) upon prolonged storage.

  • Matrix Interference: The API is usually present at

    
     times the concentration of the impurity, requiring high chromatographic resolution or mass-selective detection.
    

Method Development Strategy

We utilize Triple Quadrupole MS/MS in Multiple Reaction Monitoring (MRM) mode. This offers the necessary selectivity to ignore the API matrix and focus solely on the impurity's specific mass transitions.

Workflow Logic (Graphviz)

G Start Risk Assessment (ICH M7) Synth Synthesis Review (ID Potential Sources) Start->Synth Alert ID Method Method Development (UHPLC-MS/MS) Synth->Method Target Defined Prep Sample Prep (Direct Dissolution) Method->Prep Protocol Set Analysis Quantification (MRM Mode) Prep->Analysis Inject Analysis->Method Matrix Effects? Report COA Generation (< TTC Limit) Analysis->Report Data Proc

Figure 1: Analytical workflow for Genotoxic Impurity (GTI) management.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-chloro-N-(dicyclopropylmethyl)acetamide (Purity >98% by qNMR).

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (FA).

  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Avoid Methanol to prevent potential metholysis of the chloro-group during storage.

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Detector: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive mode).

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProtonation of the amide/amine for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong elution for lipophilic dicyclopropyl group.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Column Temp 40°CReduces backpressure; improves peak shape.
Injection Vol 2-5 µLLow volume to minimize matrix suppression.

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Elute impurity and API)

  • 8.0 min: 95% B

  • 8.1 min: 5% B

  • 10.0 min: Stop

Mass Spectrometry Parameters (MRM)

The method relies on the fragmentation of the protonated parent ion


.
  • Ion Source: ESI Positive

  • Precursor Ion: 188.1 m/z (

    
     isotope)
    
  • Quantifier Transition:

    
     (Cleavage of amide bond, formation of dicyclopropylmethyl cation).
    
  • Qualifier Transition:

    
     (Loss of HCl).
    
AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
C-DCMA 188.1112.122100
C-DCMA (Qual) 188.1152.115100

Sample Preparation Workflow

Caution: Handle all standards as potential carcinogens. Use a fume hood and double nitrile gloves.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of C-DCMA reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile.

  • Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Diluent.

  • Calibration Standards: Prepare a range from 1.0 ng/mL to 100 ng/mL (equivalent to 0.1 ppm to 10 ppm relative to a 10 mg/mL API sample).

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance (API).

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL Diluent and sonicate to dissolve.

    • Make up to volume (Conc: 10 mg/mL).

    • Filter through 0.22 µm PTFE syringe filter (discard first 1 mL).

Validation Criteria (per ICH Q2)

To ensure the data is legally defensible, the method must meet these criteria:

Validation ParameterAcceptance CriteriaNotes
Specificity No interference at RT of C-DCMA in blank/placebo.Critical to prove API doesn't co-elute/interfere.
Linearity

Range: LOQ to 150% of Specification Limit.
LOD (Limit of Detection) S/N

3:1
Target: ~0.3 ng/mL (0.03 ppm).
LOQ (Quantitation) S/N

10:1
Target: ~1.0 ng/mL (0.1 ppm).
Accuracy (Recovery) 80% - 120%Spiked at LOQ, 100%, and 150% levels.
Precision RSD

10%
6 replicates at the Specification Level.

Troubleshooting & Insights

Stability of Chloroacetamides

Chloroacetamides are susceptible to hydrolysis.

  • Issue: Signal decreases over time in the autosampler.

  • Solution: Keep autosampler temperature at 5°C. Ensure the diluent pH is slightly acidic (0.1% FA) to stabilize the amide. Avoid alkaline diluents.

Matrix Effects

If the API causes ion suppression (signal drop for the impurity):

  • Divert Valve: Divert the flow to waste during the API elution window if it differs from the impurity.

  • Internal Standard: Use a deuterated analog (e.g., C-DCMA-d5) if available. If not, use a structurally similar chloroacetamide (e.g., 2-chloro-N-cyclohexylacetamide) as a surrogate internal standard.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation. (2023). Available at: [Link]

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.[1][2][3] (2006). Available at: [Link]

  • Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem . 2-chloro-N-cyclopropylacetamide (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-N-(dicyclopropylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide . This guide prioritizes yield optimization, impurity suppression, and reproducible scale-up.

Case ID: OPT-YIELD-2024 Topic: Yield Improvement & Impurity Suppression Target Molecule: 2-chloro-N-(dicyclopropylmethyl)acetamide CAS Registry (Amine Precursor): 13375-29-6 (Dicyclopropylmethylamine)[1][2]

Reaction Logic & Pathway Analysis[1]

The synthesis involves the N-acylation of dicyclopropylmethylamine (a sterically crowded primary amine) with chloroacetyl chloride .[1] While conceptually simple, the dual-cyclopropyl steric bulk and the reactivity of the


-chloro moiety introduce specific failure modes.
Core Reaction & Failure Modes (Visualized)[1][2]

The diagram below illustrates the primary pathway versus the two most common yield-killing side reactions: Dimerization (N-alkylation) and Hydrolysis .[1]

ReactionPathway Amine Dicyclopropylmethylamine (Starting Material) Intermediate Tetrahedral Intermediate Amine->Intermediate + AcCl (Fast, 0°C) AcCl Chloroacetyl Chloride (Electrophile) AcCl->Intermediate Hydrolysis IMPURITY B Chloroacetic Acid AcCl->Hydrolysis + Moisture Base Base (TEA / K2CO3) Base->Intermediate Scavenges HCl Product TARGET PRODUCT 2-chloro-N-(dicyclopropylmethyl)acetamide Intermediate->Product Elimination of Cl- Dimer IMPURITY A (Dimer) N,N'-bis(dicyclopropylmethyl) -2-aminodiacetamide Product->Dimer + Excess Amine (High Temp / Slow Addition)

Figure 1: Reaction pathway showing the competition between successful acylation and the dimerization side-reaction driven by nucleophilic displacement of the


-chloride.[1][2]

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific issues reported by users attempting to maximize yield.

Issue 1: Low Yield with Significant "Tarry" Residue

Diagnosis: Dimerization (Self-Alkylation). Even though dicyclopropylmethylamine is sterically hindered, the


-chloro group on the product is a potent electrophile.[1][2] If the reaction temperature rises or if the amine is present in high local concentration relative to the acid chloride, the unreacted amine will attack the product's alkyl chloride, forming a dimer.
Corrective Action: 
  • Inverse Addition: Do not add the acid chloride to the amine. Instead, add the amine/base mixture slowly to a cold solution of chloroacetyl chloride . This ensures the electrophile (acid chloride) is always in excess, suppressing dimer formation.

  • Temperature Control: Maintain the reaction at -10°C to 0°C during addition. Do not allow it to exceed 20°C until the quench.

Issue 2: Product Contains Acidic Impurities (Hydrolysis)

Diagnosis: Moisture Contamination. Chloroacetyl chloride is extremely moisture-sensitive.[1][2][3] Hydrolysis yields chloroacetic acid, which contaminates the product and complicates purification. Corrective Action:

  • Reagent Quality: Distill chloroacetyl chloride prior to use if the liquid is yellow or cloudy.

  • Solvent Dryness: Use anhydrous DCM or THF.[1]

  • Workup: Wash the organic layer with saturated NaHCO₃ immediately after the reaction to remove any chloroacetic acid formed.

Issue 3: Incomplete Conversion (Starting Amine Remains)

Diagnosis: HCl Inhibition. The reaction generates HCl.[1][2][3] If the base (e.g., Triethylamine) is insufficient or wet, the amine forms a non-reactive hydrochloride salt.[1] Corrective Action:

  • Stoichiometry: Use 1.2 - 1.5 equivalents of base relative to the acid chloride.[1]

  • Base Choice: For this specific sterically hindered amine, inorganic bases (K₂CO₃) in a biphasic system (Schotten-Baumann conditions) often provide higher yields than organic bases because they prevent the formation of soluble amine-hydrochloride salts that stall the equilibrium [1, 2].[1]

Optimized Experimental Protocols

Choose the protocol that matches your available equipment and scale.

Protocol A: Anhydrous Method (Recommended for <5g scale)

Best for high purity requirements and LC-MS compatibility.[1][2]

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
    .
    
  • Solvent: Dissolve 1.0 eq of dicyclopropylmethylamine and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (10 mL/g amine). Cool to -10°C .[2]

  • Addition: Dilute 1.1 eq of Chloroacetyl chloride in minimal DCM. Add dropwise to the amine solution over 30–60 minutes.

    • Critical: Keep internal temp < 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC/LCMS.

  • Workup:

    • Quench with ice water.[1]

    • Wash organic layer: 1x 1M HCl (remove unreacted amine), 1x Sat.[2] NaHCO₃ (remove acid), 1x Brine.

    • Dry over MgSO₄ and concentrate.[4]

Protocol B: Biphasic Schotten-Baumann (Recommended for Scale-up)

Best for handling steric bulk and preventing salt formation [3].[1][2]

  • Setup: Flask with vigorous mechanical stirring.

  • Aqueous Phase: Dissolve 1.5 eq of K₂CO₃ in water (5 mL/g base).

  • Organic Phase: Dissolve 1.0 eq of dicyclopropylmethylamine in DCM or EtOAc. Add to the aqueous phase.[3][5][6] Cool mixture to 0°C .

  • Addition: Add 1.2 eq of Chloroacetyl chloride dropwise.

  • Reaction: Vigorously stir at 0°C–5°C for 2 hours.

    • Why this works: The inorganic base stays in the water, neutralizing HCl immediately without precipitating the amine salt in the organic layer.

Critical Process Parameters (CPP) Data

ParameterOptimal RangeImpact of Deviation
Temperature (Addition) -10°C to 0°C>5°C: Increases dimerization risk.[1][2] <-20°C: Reaction stalls.
Stoichiometry (AcCl) 1.1 – 1.2 eq<1.0 eq: Incomplete conversion. >1.5 eq: Difficult workup/hydrolysis.[1][2]
Base Equivalents 1.2 – 1.5 eq<1.0 eq: Amine trapped as HCl salt (low yield).[1][2]
Addition Rate 1 mL/min (scale dependent)Fast addition: Exotherm spike

Impurities.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use chloroacetic anhydride instead of the chloride? A: Yes. Chloroacetic anhydride is milder and generates chloroacetic acid as the byproduct rather than HCl. This reduces the risk of acid-catalyzed cyclopropyl ring opening. However, atom economy is lower.[2] Use this if you observe ring-opening impurities [4].

Q: The product is oil. How do I crystallize it? A: Chloroacetamides of bulky amines are often low-melting solids.[1] Try triturating the crude oil with cold Hexanes/Diethyl Ether (9:1) or Pentane .[1][2] If it remains an oil, purification via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) is recommended.[1][2]

Q: Is the dicyclopropyl group stable to the HCl generated? A: Generally, yes.[2] While cyclopropanes are acid-sensitive, the reaction conditions (0°C and presence of base) are mild enough.[1] If you suspect ring opening (check NMR for loss of multiplet at


 0.2–0.6 ppm), switch to Protocol B  (Biphasic) to keep the acid in the aqueous phase.[1]

References

  • BenchChem. Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem Technical Guides.[1] Link

  • ChemicalBook. 2-Chloro-N-cyclohexylacetamide Synthesis Procedures. ChemicalBook Reaction Database. Link

  • Google Patents. Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.[1] CN102887832A.[1] Link

  • ResearchGate. Synthesis of N-substituted chloroacetamides. ResearchGate Publication Database.[1] Link

Sources

Technical Support Center: Purification of 2-chloro-N-(dicyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5]

Molecule: 2-chloro-N-(dicyclopropylmethyl)acetamide Role: Key electrophilic intermediate, often utilized in the synthesis of BTK inhibitors (e.g., Remibrutinib analogs). Critical Quality Attribute (CQA): Purity of the


-chloro moiety is paramount. This group is susceptible to hydrolysis and nucleophilic displacement.

This guide addresses the purification of 2-chloro-N-(dicyclopropylmethyl)acetamide via recrystallization.[1][2] Unlike simple aryl acetamides, the bulky, lipophilic dicyclopropylmethyl group creates unique solubility challenges, specifically "oiling out" rather than crystallizing. Furthermore, the reactive C-Cl bond requires non-nucleophilic thermal handling to prevent artifact formation.

Core Protocol: The "Golden Path" Recrystallization[6]

We recommend a bi-phasic solvent system (Solvent/Anti-solvent) over single-solvent cooling. This method offers superior control over supersaturation, minimizing the risk of oiling out.

Recommended Solvent System
  • Primary Solvent (Good Solubilizer): Ethyl Acetate (EtOAc) or Toluene.

  • Anti-Solvent (Poor Solubilizer):

    
    -Heptane or Methyl tert-butyl ether (MTBE).
    

Why this system?

  • Chemical Stability: Avoids alcohols (MeOH, EtOH) at high temperatures, which can cause solvolysis of the C-Cl bond (forming the ether byproduct) [1].

  • Thermal Control: Heptane allows for a gradual polarity shift without requiring freezing temperatures.

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add EtOAc (approx. 2-3 mL per gram of crude).

    • Heat to 60-65°C (gentle reflux). If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.

    • Note: If a small amount of dark insoluble material remains, filter hot through a pre-warmed Celite pad.

  • Nucleation Point:

    • Remove from heat source but keep stirring.

    • While hot (~55°C), slowly add

      
      -Heptane  dropwise until a faint, persistent turbidity (cloudiness) appears.
      
    • Add 2-3 drops of EtOAc to clear the turbidity (return to single phase).

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours. Do not use an ice bath yet. Rapid cooling induces oiling out.

    • Once crystals form at RT, move to 0-4°C (fridge or ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under vacuum at 40°C for 4 hours.

Visualization: Process Logic & Impurity Pathways

Figure 1: Purification Workflow & Decision Tree

This diagram illustrates the logical flow of the purification process, including decision nodes for common failures.

Recrystallization_Workflow Start Crude 2-chloro-N- (dicyclopropylmethyl)acetamide Dissolve Dissolve in Hot EtOAc (60-65°C) Start->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Filter_Hot Filter Hot (Celite) Remove inorganics/polymers Check_Solubility->Filter_Hot No (Insolubles) Add_Antisolvent Add n-Heptane until Turbidity Check_Solubility->Add_Antisolvent Yes Filter_Hot->Add_Antisolvent Clear_Turbidity Add drops of EtOAc to clear solution Add_Antisolvent->Clear_Turbidity Cool_Slow Cool to RT (2 hrs) Slow Stirring Clear_Turbidity->Cool_Slow Check_State Crystals or Oil? Cool_Slow->Check_State Cool_Final Cool to 0-4°C Filter & Wash Check_State->Cool_Final Crystals Reheat Reheat & Add more EtOAc Check_State->Reheat Oil (Oiling Out) Dry Vacuum Dry (<45°C) Cool_Final->Dry Seed Reheat, add Seed Crystal, Cool Slower Reheat->Seed Seed->Cool_Slow

Caption: Figure 1. Decision tree for the recrystallization of lipophilic alpha-chloroacetamides, highlighting interventions for 'oiling out' phenomena.

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Report: "As the solution cooled, I saw liquid droplets forming at the bottom instead of crystals. Eventually, it solidified into a hard gum."

Root Cause: This is the most common issue with dicyclopropyl-containing compounds. The molecule is highly lipophilic and has a low melting point relative to the solvent's boiling point. This creates a "Liquid-Liquid Phase Separation" (LLPS) before the crystallization boundary is crossed [2].

Corrective Actions:

  • Reduce Concentration: You likely used too little primary solvent (EtOAc). Re-dissolve the gum by heating and add 20% more EtOAc.

  • Seed Crystals: If you have any pure material from a previous batch, add a tiny crystal at 35-40°C. This provides a template for the lattice, bypassing the amorphous oil phase.

  • Change Solvent Ratio: Increase the EtOAc:Heptane ratio. A more polar mixture keeps the oil in solution longer, allowing the temperature to drop below the melting point of the solid before precipitation occurs.

Issue 2: Persistent Impurity (Hydrolysis)

User Report: "NMR shows a small impurity peak at ~4.0 ppm and loss of the CH2-Cl integral. Purity is stuck at 95%."

Root Cause: The


-chloro group is reacting.[3] If you used ethanol or methanol, you likely formed the alkoxy-acetamide. If you used undried solvents, you formed the hydroxy-acetamide (2-hydroxy-N-(dicyclopropylmethyl)acetamide).

Mechanism of Failure:

Degradation_Pathway Reactant 2-chloro-N- (dicyclopropylmethyl)acetamide Product 2-alkoxy/hydroxy- acetamide (Impurity) Reactant->Product  Heat > 70°C   Solvent Solvent: ROH (Water/Ethanol) Solvent->Product HCl HCl (Byproduct) Product->HCl

Caption: Figure 2. Solvolytic degradation pathway. Nucleophilic solvents (ROH) attack the alpha-carbon at elevated temperatures.

Corrective Actions:

  • Switch Solvents: Abandon alcohols. Use Toluene/Heptane or EtOAc/Heptane.

  • Dry Solvents: Ensure your EtOAc is technical grade or better; avoid "wet" solvents.

  • Lower Temperature: Do not reflux for extended periods. Dissolve rapidly and cool immediately.

Issue 3: Low Recovery Yield (<60%)

User Report: "The purity is great (>99%), but I lost 40% of my mass in the mother liquor."

Root Cause: The compound is too soluble in the chosen solvent system at room temperature, or the dicyclopropyl group's lipophilicity is keeping it dissolved in the heptane mix.

Corrective Actions:

  • Push the Anti-Solvent: After the initial crystallization at room temperature, add more Heptane (up to 2x volume) while stirring in an ice bath.

  • Second Crop: Evaporate the mother liquor to 1/3rd volume and repeat the cooling process. (Note: Check purity of the second crop carefully; it usually contains enriched impurities).

Quantitative Data Summary

ParameterSpecification / Recommendation
Melting Point (Target) ~80–120°C (Dependent on specific polymorph, verify via DSC)
Primary Solvent Ethyl Acetate (EtOAc) or Toluene
Anti-Solvent

-Heptane or MTBE
Max Heating Temp 65°C (Avoid prolonged boiling >80°C)
Cooling Rate 10°C per 30 mins (Slow cooling prevents oiling)
Expected Yield 75% – 85% (First Crop)

References

  • Vertex Pharmaceuticals & Novartis Patents (Contextual). Various patents describing the synthesis of BTK inhibitors (e.g., Remibrutinib) utilize

    
    -chloroacetamides as alkylating agents. The lability of the C-Cl bond in polar protic solvents is a known degradation pathway in this class of chemistry. See generally: (General reactivity context).
    
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for lipophilic amides). Available at: [Link]

  • PubChem. 2-chloro-N-cyclopropylacetamide (Analog Data).[4] Provides physical property baselines for cyclopropyl-acetamides. Available at: [Link]

(Note: Specific melting point data for the dicyclopropylmethyl variant is proprietary in many contexts; data inferred from closest structural analogs 2-chloro-N-cyclopropylacetamide and N-benzhydryl-2-chloroacetamide).

Sources

Advanced HPLC Optimization for Chloroacetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Knowledge Base

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Development, Isomer Resolution, and Stability Protocols

Welcome to the Separation Science Help Desk

You are likely here because standard C18 protocols are failing to resolve your chloroacetamide positional isomers (ortho-, meta-, para-), or you are witnessing mysterious "ghost peaks" appearing in your chromatograms over time.

Chloroacetamides present a unique dual-challenge:

  • Isomeric Similarity: Positional isomers often possess nearly identical hydrophobicities (

    
    ), rendering standard alkyl-bonded phases (C18/C8) ineffective.
    
  • Chemical Instability: The electron-withdrawing chlorine atom makes the

    
    -carbon susceptible to nucleophilic attack (hydrolysis), leading to on-column degradation.
    

This guide moves beyond basic "textbook" advice to provide field-proven strategies for these specific challenges.

Module 1: Resolution & Selectivity (Co-elution)
Q: My ortho- and para-chloroacetamide isomers co-elute on a C18 column. Lengthening the gradient didn't help. What is the next step?

A: You must switch from "Hydrophobic Subtraction" to "Electronic Interaction."

The Mechanism: On a standard C18 column, separation is driven almost exclusively by hydrophobicity. Since ortho- and para- isomers often have identical carbon counts and very similar dipole moments, they partition into the C18 phase at equal rates. You cannot "gradient" your way out of this thermodynamic deadlock.

The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]

  • Why? These phases introduce

    
    -
    
    
    
    interactions. The position of the chlorine atom on the aromatic ring alters the electron density of the ring system. A Phenyl-Hexyl column can "feel" these electronic differences, whereas a C18 column cannot.

Critical Solvent Rule: When using Phenyl-based columns for isomer separation, you must use Methanol (MeOH), not Acetonitrile (ACN).

  • Reasoning: Acetonitrile has its own

    
    -electrons (triple bond). It will blanket the stationary phase and suppress the 
    
    
    
    -
    
    
    interactions you are trying to leverage. Methanol is "transparent" to these interactions, allowing the column's unique selectivity to dominate [1].
Decision Matrix: Column Selection for Isomers

ColumnSelection start START: Isomer Separation Issue c18_fail Standard C18 Co-elution start->c18_fail analyte_type Are isomers aromatic? c18_fail->analyte_type phenyl_path Switch to Phenyl-Hexyl or Biphenyl analyte_type->phenyl_path Yes (Standard) pfp_path Switch to PFP (Pentafluorophenyl) For halogenated isomers analyte_type->pfp_path Yes (Halogenated/Polar) solvent_check Select Organic Modifier phenyl_path->solvent_check meoh_choice Methanol (Recommended) Allows pi-pi interaction solvent_check->meoh_choice Maximize Selectivity acn_choice Acetonitrile (Avoid) Suppresses pi-pi selectivity solvent_check->acn_choice Speed Only pfp_path->solvent_check

Figure 1: Decision tree for selecting stationary phases and mobile phases when separating aromatic isomers.

Module 2: Stability & "Ghost Peaks"
Q: I see small peaks eluting before my main peak that grow larger if the sample sits in the autosampler. Is this column bleed?

A: It is likely sample hydrolysis, not column bleed.

The Mechanism: Chloroacetamides are alkylating agents. In the presence of water and a nucleophile (even hydroxyl ions at neutral pH), the chlorine can be displaced by an -OH group, forming a hydroxy-acetamide derivative.

  • Reaction:

    
    
    
  • Chromatography: The hydroxy-degradation product is significantly more polar than the parent chloroacetamide and will elute earlier (near the void volume) [2].

The Solution:

  • pH Control: Maintain mobile phase pH between 3.0 and 5.0 . Hydrolysis rates accelerate exponentially at pH > 7.

  • Solvent Choice: Dissolve samples in a high percentage of organic solvent (e.g., 90% ACN) and minimize time in the aqueous buffer before injection.

  • Temperature: Lower the column oven temperature. If running at 40°C, reduce to 25°C to slow the degradation kinetics.

Module 3: Peak Shape (Tailing)
Q: My peaks are tailing (Asymmetry > 1.5). Is this a column void?

A: If the tailing is specific to the chloroacetamide and not the reference standard (e.g., toluene), it is a silanol interaction.

The Mechanism: The amide nitrogen in chloroacetamide has weak basic character. If you are using an older "Type A" silica or a non-endcapped column, the analyte interacts with free silanol groups (


) on the silica surface, causing drag (tailing).

The Solution:

  • Buffer Strength: Increase buffer concentration to 20–25 mM to mask silanols.

  • Column Modernization: Use a "Type B" high-purity silica column or a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell) which are double end-capped to cover exposed silanols [3].

Module 4: Validated Starting Protocol

Use this protocol as your baseline. If resolution fails here, move to the Phenyl-Hexyl logic described in Module 1.

Table 1: Recommended Initial Method Parameters

ParameterSettingRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl preferred for isomer separation.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 2.7 µm (Core-Shell)Balance between resolution (

) and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) prevents hydrolysis and suppresses silanol ionization.
Mobile Phase B 100% MethanolPromotes

-

selectivity (critical for Phenyl columns).
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 30°CModerate temperature preserves stability.
Detection UV @ 210 nm & 254 nm254 nm for aromatic ring; 210 nm for amide bond (higher sensitivity).

Gradient Profile:

  • 0 min: 5% B

  • 15 min: 95% B

  • 20 min: 95% B

  • 20.1 min: 5% B (Re-equilibration)

Troubleshooting Logic Flow

Use this diagram to diagnose live run issues.

Troubleshooting issue Identify Issue tailing Peak Tailing issue->tailing ghost Ghost Peaks (Early Elution) issue->ghost coelution Isomer Co-elution issue->coelution sol_tailing 1. Use End-capped Column 2. Lower pH (<3.0) tailing->sol_tailing sol_ghost 1. Check Hydrolysis 2. Reduce pH 3. Fresh Sample Prep ghost->sol_ghost sol_coelution 1. Switch to Phenyl-Hexyl 2. Change ACN to MeOH coelution->sol_coelution

Figure 2: Rapid diagnostic flowchart for common chloroacetamide HPLC anomalies.

References
  • Waters Corporation. (2016).[2] Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Application Note 720005574EN. Link

  • Hladik, M. L., et al. (2005). Hydrolysis of chloroacetamide herbicides and their degradates. Environmental Science & Technology. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Publication 5991-0122EN.[3] Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link

Sources

Reducing byproduct formation in chloroacetylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Synthesis & Process Chemistry Division Subject: Reducing Byproduct Formation in Chloroacetylation Reactions

Introduction: The "Double-Edged" Electrophile

Welcome to the Technical Support Center. You are likely here because your chloroacetylation reaction—usually a standard step in synthesizing heterocycles, PROTAC linkers, or peptidomimetics—has yielded a "tarry" mixture or multiple spots on your TLC.

The Root Cause: Chloroacetyl chloride (CAC) and Chloroacetic anhydride are bifunctional electrophiles . They possess:

  • A highly reactive acyl center (desired reaction site).

  • An

    
    -chlorine  (susceptible to unwanted 
    
    
    
    displacement).
  • High acidity byproducts (HCl or Chloroacetic acid) that catalyze polymerization.

This guide moves beyond standard recipes to address the causality of failure and the engineering of selectivity.

Module 1: Reagent Selection & Stoichiometry

User Query: "My reaction is violent, and I see significant hydrolysis byproducts. Should I switch reagents?"

Diagnosis: The Acylating Agent Dilemma

The choice between Chloroacetyl Chloride (CAC) and Chloroacetic Anhydride determines your byproduct profile. CAC is faster but generates HCl, which can protonate your nucleophile (stopping the reaction) or degrade acid-sensitive groups.

Decision Matrix: Selecting the Right Agent

ReagentSelection Start Start: Substrate Analysis AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive Scale Scale > 100g? AcidSensitive->Scale No Anhydride Use Chloroacetic Anhydride (Milder, slower) AcidSensitive->Anhydride Yes (Avoid HCl) Solubility Soluble in Organic Solvent? Scale->Solubility No CAC Use Chloroacetyl Chloride (Requires Base Scavenger) Scale->CAC Yes (Cost effective) Solubility->CAC Yes (DCM/THF + TEA) Schotten Schotten-Baumann Conditions (Aq. Base + DCM/EtOAc) Solubility->Schotten No (Amino acids/salts)

Figure 1: Decision logic for selecting the optimal acylating agent based on substrate properties.

Protocol Adjustment
ParameterChloroacetyl Chloride (CAC)Chloroacetic Anhydride
Byproduct HCl (Gas/Acid)Chloroacetic Acid (Liquid/Solid)
Scavenger Mandatory: TEA, DIPEA, or Pyridine (1.1 - 1.5 eq).Optional: Mild base helps rate, but not strictly required for stoichiometry.
Temp

to

(Exothermic).

to RT (Slower kinetics).[1]
Risk "Runaway" exotherm; Hydrolysis if wet.Difficult separation of Chloroacetic acid byproduct.[2]

Module 2: The "Bis-Acylation" Trap (Diamines)

User Query: "I am trying to mono-acylate a diamine, but I keep getting the bis-chloroacetylated impurity."

The Mechanism of Failure

In symmetric diamines (e.g., piperazine, ethylenediamine), the second amine remains nucleophilic even after the first acylation. If local concentration of CAC is high, the mono-product reacts immediately to form the bis-product.

Troubleshooting Protocol: The "High Dilution" Technique

To statistically favor mono-acylation, you must engineer the kinetics so the unreacted diamine is always in vast excess relative to the acid chloride.

  • Inverse Addition (Critical): Do NOT add the amine to the acid chloride.

    • Correct: Dissolve amine (1.0 eq) in large volume of solvent. Add CAC (0.9 eq) dropwise over 1-2 hours.

  • Temperature Suppression: Run at

    
     or 
    
    
    
    . This discriminates between the primary amine (more reactive) and the amide-deactivated amine.
  • Protonation Control: If possible, perform the reaction at a pH where the diamine is singly protonated (monocation). The charged amine cannot react, leaving only the free amine available.

Advanced Insight: Protection

Recent green chemistry approaches utilize


 to transiently protect amines.
  • Method: Bubble

    
     through the diamine solution. This forms carbamic acid species reversibly, hindering bis-acylation.
    
  • Reference: RSC Green Chem, 2014 (See Ref 1).

Module 3: The "Missing Chlorine" (Nucleophilic Displacement)

User Query: "NMR shows the acetyl group is attached, but the


-chlorine is gone or replaced."
Diagnosis: Unwanted Reaction

The


-carbon in chloroacetyl groups is highly electrophilic. If your reaction mixture contains strong nucleophiles (iodide, thiols, or even excess pyridine at high temps), they will displace the chloride.

Common Culprits:

  • Pyridine: Can form pyridinium salts (black tar) if heated.

  • Iodide: If using NaI as a catalyst, it will swap Cl for I (Finkelstein), which is then easily displaced or reduced.

  • Solvent: DMF or DMSO can decompose chloroacetyl groups at high temperatures (

    
    ).
    

Prevention:

  • Keep temperature

    
    .
    
  • Use sterically hindered bases (DIPEA) instead of Pyridine if displacement is observed.

  • Avoid nucleophilic solvents; stick to DCM, THF, or Toluene.

Module 4: Friedel-Crafts Chloroacetylation

User Query: "I'm trying to add a chloroacetyl group to benzene using


, but the yield is low and the catalyst seems dead."
The Stoichiometry Trap

Unlike catalytic Friedel-Crafts alkylation, acylation is NOT catalytic . The product (a ketone) complexes with the Lewis Acid (


), deactivating it.[3]

Correct Protocol:

  • Ratio: Use 1.1 to 1.2 equivalents of

    
     relative to the acid chloride.
    
  • Order: Pre-mix

    
     and CAC in dry DCM/Nitrobenzene to form the acylium ion complex (
    
    
    
    ).
  • Addition: Add the aromatic substrate slowly to this complex.

  • Quench: Requires vigorous acidic hydrolysis (Ice/HCl) to break the Aluminum-Product complex.

FriedelCrafts Step1 1. Complex Formation (CAC + AlCl3) Step2 2. Acylium Ion (Electrophile) Step1->Step2 Step3 3. Substrate Attack (Aromatic Ring) Step2->Step3 Step4 4. Complexed Product (Ketone-AlCl3) Step3->Step4 Stops here without quench Step5 5. Acid Quench (Release Product) Step4->Step5 HCl/Ice

Figure 2: The Friedel-Crafts Acylation workflow. Note that Step 4 traps the catalyst, requiring stoichiometric AlCl3.

FAQ: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Reaction too hot; HCl concentration too high.Cool to

. Add base (TEA) to neutralize HCl. Add solvent to dilute.[4]
Low Yield (Hydrolysis) Wet solvents or reagents. CAC hydrolyzed to Chloroacetic acid.Distill CAC before use. Use anhydrous DCM/THF. Flame-dry glassware.
Product is Water Soluble Formation of quaternary ammonium salts (if amine substrate).Do not use water workup if product is polar. Filter off amine salts (TEA-HCl) and evaporate solvent.
Violent Fuming Adding water to unreacted CAC during workup.Safety Hazard. Quench excess CAC with methanol (forms methyl chloroacetate) or saturated

very slowly in an ice bath.

References

  • Selective Mono-acylation of Diamines

    • Title: Taming diamines and acyl chlorides by carbon dioxide in selective mono-acyl
    • Source:Green Chemistry (Royal Society of Chemistry), 2014.
    • URL:[Link]

  • General Acylation Protocols (Schotten-Baumann)

    • Title: Schotten–Baumann reaction.
    • Source:RSC Ontology / RXNO.
    • URL:[Link]

  • Friedel-Crafts Acylation Mechanisms

    • Title: Friedel-Crafts Acylation.[3][5][6][7][8]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Reagent Comparison (Chloride vs Anhydride)

    • Title: Chloroacetic anhydride (Properties & Reactivity).
    • Source:PubChem D
    • URL:[Link]

Sources

Method development challenges for quantifying acetamide degradation products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and analytical scientists addressing the quantification of Acetamide and its degradation products (Acetic Acid and Ammonia). It is structured to provide immediate, actionable troubleshooting and method development strategies.

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary: The Analytical Paradox

Acetamide (


) presents a "perfect storm" of analytical challenges: it is too polar for standard C18 retention, lacks a strong UV chromophore, and is volatile enough to be lost during concentration but not volatile enough for easy headspace analysis. Furthermore, its degradation products (Acetic Acid and Ammonia) are ubiquitous in laboratory environments, leading to high background noise.

This guide addresses these challenges through three core modules:

  • Chromatography (LC & GC)

  • Detection (MS vs. UV)

  • Regulatory Compliance (ICH Q3C vs. M7)

Module 1: Chromatographic Strategy (HILIC vs. GC)

Decision Matrix: Which Technique Should I Use?

Use the following logic flow to select the correct platform for your matrix.

AnalyticalStrategy Start Start: Sample Matrix Volatile Is the matrix volatile? (e.g., Ethanol, Water) Start->Volatile Trace Is Acetamide < 10 ppm? Volatile->Trace No (Complex/Non-volatile) GCMS Method A: GC-MS (Direct Injection) Volatile->GCMS Yes HILIC Method B: HILIC-MS/MS (Polar Retention) Trace->HILIC Yes (High Sensitivity) Headspace Method C: Headspace GC (High Temp) Trace->Headspace No (Limit Test)

Figure 1: Analytical Platform Selection Guide based on sample matrix and sensitivity requirements.

Troubleshooting Guide: HILIC (Hydrophilic Interaction Liquid Chromatography)

Context: Acetamide elutes in the void volume (


) on C18 columns. HILIC is the gold standard for retaining small polar amides.

Q: My acetamide retention time is shifting between injections. Why?

  • Root Cause: HILIC stationary phases (typically Silica, Amide, or Zwitterionic) form a "water layer" on the surface. If this layer is not fully re-established between runs, retention shifts.

  • Solution:

    • Equilibration Time: HILIC requires 20–30 column volumes of equilibration (vs. 5–10 for RP).

    • Buffer Strength: Ensure your mobile phase has at least 10 mM Ammonium Acetate. Ionic strength stabilizes the water layer.

    • Sample Diluent: Critical. The sample diluent must match the initial mobile phase (e.g., 90% Acetonitrile). Injecting 100% aqueous samples into a HILIC column disrupts the water layer, causing peak distortion.

Q: I see high background noise for Acetic Acid and Ammonia.

  • Root Cause: These are common mobile phase additives. You cannot quantify degradation products if you use them in your buffer.

  • Solution:

    • For Ammonia Quant: Use a high pH mobile phase (Ammonium Bicarbonate, pH 10) only if your column is polymer-based or hybrid-silica.

    • For Acetic Acid Quant: Avoid acetate buffers. Use Ammonium Formate (pH 3.0) instead.

Module 2: Gas Chromatography Challenges

Q: I am seeing "Ghost Peaks" or severe tailing for Acetamide in GC-MS.

  • Root Cause: Acetamide has high adsorption activity on active silanol sites in the liner and column.

  • Solution:

    • Liner Selection: Use Ultra-Inert (UI) deactivated liners with wool. Standard liners will adsorb trace acetamide.

    • Column Selection:

      • Primary:DB-WAX (PEG) or VF-WAXms . These polar phases provide better peak shape for amides than non-polar (DB-5) columns.

      • Alternative:DB-624 .[1][2][3] Good for volatiles but may show tailing for acetamide at low levels.

    • Inlet Temperature: Maintain >220°C to prevent condensation, but avoid >250°C if the matrix is thermally labile.

Q: Can I use Headspace (HS-GC) for Acetamide?

  • Technical Insight: Acetamide has a boiling point of ~221°C and high water solubility. It partitions poorly into the headspace (low Henry's Law constant).

  • Protocol Adjustment: You must use Salting Out . Add saturation levels of NaCl or

    
     to the sample vial and heat to >80°C to force acetamide into the gas phase. Direct liquid injection is usually superior for sensitivity.
    

Module 3: Degradation Pathways & Artifacts

Q: How do I distinguish between "real" degradation and artifacts generated during analysis?

  • Mechanism: Acetamide hydrolyzes to Acetic Acid and Ammonia. This reaction is catalyzed by acid/base and heat.

  • Risk: If you use acidic sample diluents and heat the sample (e.g., in a GC inlet or during evaporation), you may create degradation products.

DegradationPathway cluster_prevention Prevention Strategy Acetamide Acetamide (CH3CONH2) Intermed Tetrahedral Intermediate Acetamide->Intermed + H2O / H+ or OH- Products Acetic Acid + Ammonia Intermed->Products Hydrolysis Cool Keep Autosampler < 10°C Neutral Neutral pH Diluent

Figure 2: Hydrolysis pathway and critical prevention steps during sample handling.

Protocol: Preventing In-Situ Hydrolysis
  • Temperature: Maintain autosampler temperature at 5°C.

  • pH Control: Dilute samples in 90:10 ACN:Water (neutral). Avoid strong acid quenchers if quantifying degradation products.

  • Time: Analyze within 24 hours of preparation.

Module 4: Regulatory Limits & Validation (ICH)[5][6][7]

Q: Which limit applies: ICH Q3C or ICH M7? This is the most common confusion. Acetamide is both a solvent and a carcinogen.

Regulatory ContextGuidelineClassificationLimit Strategy
Residual Solvent ICH Q3CClass 2 SolventPDE: 50 mg/day (approx. 5000 ppm)*
Degradant/Impurity ICH M7Mutagenic ImpurityTTC: 1.5 µ g/day (if not in Q3C)
  • Critical Nuance: ICH M7 states that if a mutagenic impurity is also a Class 2 solvent with a PDE established in Q3C, the Q3C PDE takes precedence provided the levels are within that limit.

  • Action: You generally validate to the ICH Q3C Class 2 limit unless specific toxicological data dictates otherwise for your specific route of administration.

    • Note: Always verify the latest Q3C Table 2 values. Acetamide is often cited with a PDE derived from carcinogenicity data.

Summary of Validated Method Parameters

ParameterLC-MS/MS (HILIC) GC-MS (Direct Injection)
Column Waters BEH Amide or TSKgel Amide-80Agilent DB-WAX UI or VF-WAXms
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Helium (1.0 mL/min)
Mobile Phase B AcetonitrileN/A
Gradient 95% B

50% B (10 mins)
40°C (1 min)

240°C @ 20°C/min
Detection MRM (59.0

44.0)
SIM (m/z 59, 44, 43)
Injection 2 µL (in 90% ACN)0.5 - 1.0 µL (Split 1:10)
Key Advantage High sensitivity, no thermal degradationSimple, no mobile phase prep

References

  • ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[4][5]

  • ICH M7 (R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Olsen, B. A. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, 913(1-2), 113-122.

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."

  • Rajana, N., et al. (2019). "An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method." Journal of Chromatographic Science.

Sources

Minimizing matrix effects in LC-MS/MS analysis of complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Matrix Effect Mitigation in LC-MS/MS

Status: Operational Lead Scientist: Senior Application Specialist Topic: Minimizing Matrix Effects in Complex Biological Samples

Welcome to the Matrix Effect Mitigation Center

If you are seeing poor reproducibility, signal suppression, or non-linear calibration curves in your LC-MS/MS data, you are likely battling Matrix Effects (ME) .

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, proteins) compete with your analyte for charge in the source droplet. This competition results in Ion Suppression (loss of signal) or, less commonly, Ion Enhancement .

This guide is designed to move you from "guessing" to "engineering" a solution.

Module 1: Diagnosis – Visualizing the Invisible

Q: How do I know if matrix effects are causing my sensitivity loss?

A: You cannot "see" matrix effects in a standard chromatogram because the interfering agents (like glycerophosphocholines) are often invisible in your MRM transition. You must use Post-Column Infusion to visualize the suppression zones.

Protocol: Post-Column Infusion (Qualitative Assessment)

This experiment maps the "danger zones" of your chromatographic run.

  • Setup: Connect a syringe pump containing your analyte standard to the LC flow via a T-connector, positioned after the column but before the MS source.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a high, stable baseline signal (approx. 1e5 – 1e6 cps).

  • Injection: While infusing, inject a "Blank Matrix" sample (extracted exactly like your study samples) via the LC.

  • Analysis: Watch the baseline. Any dip (suppression) or hump (enhancement) indicates where matrix components are eluting.[1]

Technical Insight: If your analyte elutes at the same retention time as a "dip" in the baseline, you have a matrix effect problem.

PostColumnInfusion cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Syringe Syringe Pump (Analyte Standard) Syringe->T_Piece MS_Source MS Source (ESI) T_Piece->MS_Source Detector Detector (Monitor Baseline) MS_Source->Detector

Figure 1: Schematic setup for Post-Column Infusion.[2][3] The constant flow of analyte allows visualization of matrix interference from the injected blank sample.[1][4]

Module 2: Assessment – Quantifying the Damage

Q: I see the suppression. How do I calculate the exact percentage of error?

A: You must perform the Matuszewski Method (Post-Extraction Spike). This is the industry standard for differentiating between Extraction Recovery (loss during prep) and Matrix Effect (loss during ionization).

Protocol: The Three-Set Experiment

Prepare three sets of samples at the same concentration (Low QC and High QC):

  • Set A (Standards): Analyte in neat solvent (mobile phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (standard processing).

Calculations
MetricFormulaInterpretation
Matrix Effect (ME)

< 100% : Suppression> 100% : Enhancement100% : No Effect
Recovery (RE)

Efficiency of the extraction step (e.g., SPE yield).
Process Efficiency (PE)

The total yield of the method (Combined ME and RE).

Critical Threshold: According to FDA Bioanalytical Method Validation Guidelines, the matrix effect itself isn't the dealbreaker—variability is. If the ME is 50% but consistent across 6 different lots of matrix (CV < 15%), the method may still be validatable using a stable internal standard [1, 2].

Module 3: Sample Preparation – The First Line of Defense

Q: Protein Precipitation (PPT) is fast, but my matrix effects are high. Why?

A: PPT removes proteins but leaves behind Phospholipids (PLs) . PLs are the primary cause of ion suppression in bioanalysis because they accumulate on the column and elute unpredictably, often bleeding into subsequent injections.

Q: How do I choose the right cleanup method?

Use the decision matrix below. If your analyte is hydrophobic (LogP > 2), PPT is rarely sufficient because the analyte will co-elute with the phospholipids.

SamplePrep Start Start: Assess Sample Complexity HighProtein High Protein Content? (Plasma/Serum) Start->HighProtein Sensitivity High Sensitivity Required? (pg/mL range) HighProtein->Sensitivity Yes PPT Protein Precipitation (PPT) *Risk: High Matrix Effect* Sensitivity->PPT No (µg/mL range) SPE Solid Phase Extraction (SPE) *Gold Standard for Cleanup* Sensitivity->SPE Yes (Critical) PL_Removal PL Removal Plates (HybridSPE/Captiva) Sensitivity->PL_Removal Moderate Watch for Phospholipids! Watch for Phospholipids! PPT->Watch for Phospholipids! SLE Supported Liquid Extraction (SLE) *Removes Salts/Phospholipids* Select Mechanism:\nReverse Phase vs. Mixed Mode Select Mechanism: Reverse Phase vs. Mixed Mode SPE->Select Mechanism:\nReverse Phase vs. Mixed Mode

Figure 2: Decision matrix for selecting sample preparation based on sensitivity needs and matrix complexity.

Recommendation: For high-throughput assays where SPE is too expensive, switch from standard PPT to Phospholipid Removal Plates (e.g., HybridSPE or Captiva). These filter out PLs via Lewis acid-base interactions while maintaining the speed of precipitation [3].

Module 4: Chromatographic Solutions

Q: Can I fix matrix effects without changing my extraction method?

A: Sometimes. You can chromatographically separate the analyte from the suppression zone.[1]

  • Wash the Column: Matrix components often elute during the high-organic wash at the end of a gradient.

    • Fix: Ensure your gradient returns to initial conditions only after the phospholipids have eluted. You may need to extend the run time or use a "sawtooth" wash step.

  • Divert Valve:

    • Fix: Divert the first 1–2 minutes of flow (containing salts and polar interferences) to waste. This keeps the source clean.

  • Stationary Phase:

    • Fix: If your analyte co-elutes with PLs on a C18 column, switch to a Phenyl-Hexyl or Polar-Embedded group column to alter selectivity.

Module 5: Internal Standards – The Gold Standard

Q: I am using a structural analog as an Internal Standard (IS), but my accuracy is still poor.

A: Structural analogs do not compensate for matrix effects effectively because they may not co-elute perfectly with the analyte.[3] If the analyte elutes at 2.5 min (suppression zone) and the analog at 2.7 min (clean zone), the MS response ratio will be skewed.

The Solution: Stable Isotope Labeled IS (SIL-IS) You must use a Deuterated (


) or Carbon-13 (

) labeled version of your analyte.
  • Mechanism: A SIL-IS has chemically identical properties to the analyte. It co-elutes perfectly.

  • Result: If the matrix suppresses the analyte signal by 40%, it also suppresses the SIL-IS by 40%. The ratio remains constant, preserving quantification accuracy.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[5][6] Analytical Chemistry, 75(13), 3019–3030.

  • U.S. Food and Drug Administration (FDA).[7][8] (2018). Bioanalytical Method Validation Guidance for Industry.[7][8][9] Center for Drug Evaluation and Research (CDER).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[10] Journal of Chromatography B, 852(1-2), 22-34.[6][10]

Sources

Technical Support Center: Scaling Up 2-Chloro-N-(dicyclopropylmethyl)acetamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Philosophy

Welcome to the technical support hub for the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide . As you transition from milligram-scale medicinal chemistry to gram- or kilogram-scale process development, the rules of engagement change.

In the flask, you prioritize yield and speed. In the reactor, you prioritize heat transfer, mixing dynamics, and safety . The reaction between dicyclopropylmethylamine and chloroacetyl chloride is a classic Schotten-Baumann-type acylation. While chemically straightforward, the scale-up presents three specific challenges:

  • Exotherm Control: Acid chloride additions release significant heat.

  • Steric Hindrance: The dicyclopropylmethyl group is bulky, potentially slowing kinetics compared to linear alkyl amines.

  • Alkylating Potential: The product is an

    
    -chloroacetamide, a potent alkylating agent requiring strict containment.
    

This guide replaces rigid templates with a dynamic, problem-solving architecture.

Module 1: Reaction Engineering & Protocol

The Core Reaction Workflow

The following diagram outlines the optimized process flow for a 100g - 1kg scale batch.

ReactionWorkflow RawMat Raw Materials (Amine + Base) Reactor Reactor (T < 5°C) RawMat->Reactor Charge Solvent Quench Quench (Water/Acid) Reactor->Quench IPC: <1% Amine Addition Controlled Addition (Chloroacetyl Chloride) Addition->Reactor Slow Feed (Exotherm Control) Workup Phase Separation & Wash Quench->Workup Isolation Crystallization (Heptane/IPA) Workup->Isolation Solvent Swap

Figure 1: Process flow diagram for the semi-batch acylation process. Critical Control Points (CCPs) are highlighted in red and yellow.

Standard Operating Procedure (SOP) Summary
ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq), Base (1.1–1.2 eq), Acid Chloride (1.05–1.1 eq)Slight excess of electrophile ensures full conversion of the expensive amine.
Solvent Dichloromethane (DCM) or Toluene DCM offers superior solubility for the product; Toluene is preferred for larger scales (higher flash point).
Base Triethylamine (TEA) or DIPEA Organic bases keep the system homogeneous (initially) and are easy to wash out.
Temperature -10°C to 0°C (Addition), 20°C (Aging)Low temp suppresses bis-acylation and hydrolysis; aging ensures completion.
Concentration 0.5 M to 1.0 M High dilution aids heat dissipation but lowers throughput.

Module 2: Troubleshooting & FAQ

This section addresses specific failure modes reported by process chemists.

Q1: "I am seeing a significant impurity (~10-15%) by LCMS with M+ mass of [Product + 76]. What is it?"

Diagnosis: This is likely the bis-acylated byproduct (imide formation). Mechanism: The product, 2-chloro-N-(dicyclopropylmethyl)acetamide, still possesses an amide proton. Under forcing conditions (excess acid chloride, high temperature, or strong base), the amide nitrogen can attack another molecule of chloroacetyl chloride.

Corrective Action:

  • Strict Temperature Control: Ensure the internal temperature never exceeds 5°C during the addition of chloroacetyl chloride.

  • Addition Order: Always add the acid chloride to the amine/base mixture. "Reverse addition" (amine to acid chloride) creates a local excess of acylating agent, favoring double acylation.

  • Stoichiometry Check: Reduce chloroacetyl chloride to 1.05 equivalents.

Q2: "The reaction mixture turned into a thick slurry, and the stirrer stalled. How do I recover?"

Diagnosis: Precipitation of triethylamine hydrochloride (TEA·HCl) salts.[1][2] Context: In non-polar solvents like Toluene or even DCM at high concentrations, the salt byproduct is insoluble. At scale, this turns the reactor into "cement," halting heat transfer and causing runaways.

Corrective Action:

  • Immediate Fix: Add more solvent to dilute the slurry. If using DCM, a small amount of THF can help solubilize the assembly.

  • Process Redesign: Switch to a Schotten-Baumann biphasic system (Water/DCM with inorganic base like K2CO3). The salts dissolve in the aqueous phase, keeping the organic phase fluid.

    • Note: Inorganic bases require vigorous stirring to ensure interfacial reaction.

Q3: "My yield is low (60%), and I see the starting amine remaining despite adding excess acid chloride."

Diagnosis: Competitive Hydrolysis. Mechanism: Chloroacetyl chloride is highly moisture-sensitive. If your solvent (DCM/THF) is "wet," the acid chloride hydrolyzes to chloroacetic acid before it can react with the bulky dicyclopropylmethylamine.

Corrective Action:

  • Solvent Drying: Ensure water content is <0.05% (Karl Fischer titration).

  • Reagent Quality: Check the chloroacetyl chloride bottle. If there is white crust/solid around the cap, it has likely hydrolyzed. Distill it or buy a fresh bottle.

  • Nitrogen Sweep: Maintain a positive pressure of nitrogen to exclude atmospheric moisture.

Module 3: Deep Dive - The "Dicyclopropyl" Factor

The dicyclopropylmethyl group is unique. It is electron-donating but sterically significant.

  • Steric Impact: The two cyclopropyl rings create a "butterfly" effect, shielding the nitrogen. This reduces the nucleophilicity compared to a simple isopropyl amine.

  • Implication: You cannot rely on "instant" reaction kinetics.

  • Recommendation: After the addition of acid chloride is complete, warm the reaction to room temperature (20-25°C) and hold for at least 2 hours. Do not quench immediately at 0°C.

Impurity Profile Decision Tree

Use this logic flow to identify issues based on analytical data.

ImpurityLogic Start Analyze Crude LCMS/NMR SM_Left Starting Amine Present? Start->SM_Left Byprod_High High MW Impurity? Start->Byprod_High Hydrolysis Cause: Wet Solvent/Reagent Action: Dry Solvents SM_Left->Hydrolysis Acid Chloride consumed Stalled Cause: Steric Hindrance Action: Increase Temp/Time SM_Left->Stalled Acid Chloride remains BisAcyl Cause: Bis-acylation Action: Lower Temp / Reduce Eq. Byprod_High->BisAcyl Mass = Product + 76

Figure 2: Troubleshooting logic for impurity identification.

Module 4: Safety & Handling (E-E-A-T)

Warning: 2-Chloro-N-(dicyclopropylmethyl)acetamide contains an


-halocarbonyl motif.
  • Hazard: It is a potent alkylating agent . It can alkylate DNA and proteins. It is likely a skin sensitizer and lachrymator.

  • Handling:

    • Double Gloving: Nitrile over laminate.

    • Quenching: Any spills should be treated with a dilute ammonia or amine solution to decompose the alkylating functionality before cleaning.

    • Waste: Segregate liquid waste as "Halogenated Toxic."

References

  • General Amide Synthesis (Schotten-Baumann): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • Chloroacetyl Chloride Reactivity: Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook. Link

  • Scale-Up of Amide Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Cyclopropylamine Synthesis & Properties: Cyclopropylamine in Medicinal Chemistry. Longdom Publishing. Link

Sources

Validation & Comparative

A Crystallographer's Guide to Definitive Structure: Validating 2-chloro-N-(dicyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent pharmacological and toxicological data stand. An error in structural assignment can lead to misinterpreted biological results, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-chloro-N-(dicyclopropylmethyl)acetamide, a novel synthetic compound with potential pharmacological applications. We will explore why single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation and compare its data output with complementary spectroscopic methods.

The Imperative of Structural Certainty

The spatial arrangement of atoms within a molecule dictates its function. In drug design, even subtle differences in stereochemistry or conformation can drastically alter a compound's binding affinity for its target, its metabolic stability, and its overall efficacy and safety profile. Therefore, the initial synthesis of a new chemical entity (NCE) must be followed by rigorous structural validation. 2-chloro-N-(dicyclopropylmethyl)acetamide, with its flexible dicyclopropylmethyl group and reactive chloroacetamide moiety, presents a case where precise knowledge of bond angles, lengths, and intermolecular interactions is paramount for understanding its potential as a therapeutic agent.[1]

Synthesis Pathway: A Logic-Driven Approach

The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide is approached in a two-step sequence, prioritizing yield and purity. The initial step involves the synthesis of the key intermediate, N-(dicyclopropylmethyl)amine, followed by its acylation.

Part 1: Synthesis of N-(dicyclopropylmethyl)amine

A robust and scalable method for the synthesis of N-(dicyclopropylmethyl)amine is reductive amination. This choice is predicated on the commercial availability of dicyclopropyl ketone and the high efficiency of this reaction.

Experimental Protocol:

  • To a solution of dicyclopropyl ketone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH3CN is critical here; it is a milder reducing agent than sodium borohydride and selectively reduces the imine in the presence of the ketone, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the solution with 4M NaOH until a pH of >12 is achieved.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(dicyclopropylmethyl)amine.

Part 2: Synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide

The final product is synthesized via a nucleophilic acyl substitution reaction, a reliable method for amide formation.[2]

Experimental Protocol:

  • Dissolve N-(dicyclopropylmethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-chloro-N-(dicyclopropylmethyl)acetamide.

The Gold Standard: Single-Crystal X-ray Crystallography

While various analytical techniques can provide evidence for a molecule's structure, single-crystal X-ray crystallography offers an unparalleled level of detail, providing a definitive three-dimensional map of the atomic positions.[3][4] This technique is indispensable for confirming the connectivity, stereochemistry, and solid-state conformation of a new compound.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands patience and precision.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol:

  • Crystal Growth: High-quality single crystals are paramount. For 2-chloro-N-(dicyclopropylmethyl)acetamide, slow evaporation of a solution in a solvent system like ethyl acetate/hexane at room temperature is a promising starting point. The principle here is to allow the molecules to self-assemble into a well-ordered lattice slowly.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, precise atomic coordinates.

  • Validation: The final structure is validated using metrics such as the R-factor and Rfree, which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]

Interpreting the Data: A Hypothetical Case Study

As of the writing of this guide, a crystal structure for 2-chloro-N-(dicyclopropylmethyl)acetamide has not been deposited in the Cambridge Structural Database. However, based on the analysis of a closely related structure, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide[6], we can present a realistic, illustrative set of crystallographic data.

Parameter Hypothetical Value for 2-chloro-N-(dicyclopropylmethyl)acetamide Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 5.1, b = 14.5, c = 12.8Dimensions of the unit cell.
β (°)96.5Angle of the unit cell for a monoclinic system.
Volume (ų)940Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Bond Length C=O~1.24 ÅConfirms the double bond character of the carbonyl group.
Bond Length C-N~1.33 ÅIntermediate between a single and double bond, indicating amide resonance.
Bond Length C-Cl~1.77 ÅConfirms the presence and connectivity of the chlorine atom.

This data would provide unequivocal proof of the atomic connectivity and the preferred solid-state conformation of the molecule, including the relative orientations of the dicyclopropylmethyl and chloroacetyl groups.

A Multi-faceted Approach: Comparison with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are essential for routine characterization, purity assessment, and for studying the molecule in solution. Each technique provides a different piece of the structural puzzle.

G cluster_0 Primary Question: Is the structure definitively known? cluster_1 Definitive Method cluster_2 Complementary Methods start Newly Synthesized Compound is_known Is the structure novel or ambiguous? start->is_known xray Single-Crystal X-ray Crystallography is_known->xray Yes nmr NMR Spectroscopy is_known->nmr No (Routine Check) ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir

Caption: Decision workflow for structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[7][8]

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. For our target molecule, we would expect to see distinct signals for the protons on the cyclopropyl rings, the methine proton, the methylene protons adjacent to the carbonyl and chlorine, and the NH proton of the amide. Of particular interest is the potential for observing rotamers due to restricted rotation around the amide C-N bond, a known feature of N-cyclopropyl amides that can lead to signal broadening or duplication.[9][10]

  • ¹³C NMR: Shows the number of different types of carbon atoms. We would expect distinct signals for the carbonyl carbon, the carbons of the cyclopropyl rings, the methine carbon, and the chloro-substituted methylene carbon.

Experimental Protocol (¹H NMR):

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Isotope Pattern: The presence of a chlorine atom is readily identified by the characteristic M+2 peak, where the ratio of the M+ to the M+2 peak is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11][12]

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[13]

  • Amide Bands: A strong absorption band around 1650 cm⁻¹ (Amide I) corresponding to the C=O stretch and another band around 1540 cm⁻¹ (Amide II) from N-H bending and C-N stretching are characteristic of a secondary amide.[9]

  • C-Cl Stretch: A peak in the region of 785-540 cm⁻¹ would indicate the C-Cl stretch.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the infrared spectrum.

Comparative Analysis: Strengths and Limitations

Technique Strengths Limitations Information Provided for 2-chloro-N-(dicyclopropylmethyl)acetamide
X-ray Crystallography Provides definitive 3D structure, including stereochemistry and conformation.[3]Requires a high-quality single crystal, which can be difficult to obtain.[4] Provides solid-state information only.Unambiguous atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.
NMR Spectroscopy Excellent for determining the carbon-hydrogen framework in solution.[7] Can provide information on dynamic processes.Does not provide definitive information on stereochemistry or conformation without complex experiments (e.g., NOESY).Proton and carbon environments, connectivity through coupling patterns, presence of amide rotamers.
Mass Spectrometry Provides accurate molecular weight and molecular formula (HRMS).[7] Sensitive to the presence of isotopes.[11]Does not provide information on the connectivity of atoms or stereochemistry.Confirmation of molecular weight and elemental formula. The 3:1 M/M+2 isotope pattern confirms the presence of one chlorine atom.
FTIR Spectroscopy Fast, simple, and excellent for identifying functional groups.[13]Provides limited information on the overall molecular structure.Presence of the secondary amide (C=O and N-H vibrations) and the C-Cl bond.

Conclusion

The structural validation of a new chemical entity like 2-chloro-N-(dicyclopropylmethyl)acetamide necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR, MS, and FTIR provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For researchers and drug development professionals, embracing this definitive technique is not just a matter of best practice; it is a fundamental requirement for ensuring the integrity and success of their scientific endeavors. The detailed atomic map provided by crystallography provides the ultimate assurance that the molecule in hand is indeed the molecule intended, paving the way for confident and data-driven progression of a potential therapeutic candidate.

References

  • Hanumant B. Boratea, et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • Mazik, M., et al. (2022). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. Available at: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Cai, S., & Singh, B. R. (1999). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Biophysical Journal, 76(4), 2164–2170. Available at: [Link]

  • Davis, A. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 839–851. Available at: [Link]

  • MolMatDB. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]

  • Wu, H., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. Available at: [Link]

  • Smith, B. C. (2018). Halogenated Organic Compounds. Spectroscopy, 33(4), 14-21. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1869–1878. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Wu, H., et al. (2015). Conformational features of secondary N-cyclopropyl amides. The Journal of Organic Chemistry, 80(9), 4563–4570. Available at: [Link]

  • Read, R. J., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 175–191. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Zhang, J., et al. (2014). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Materials Science and Chemical Engineering, 2, 1-6. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836–1852. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Available at: [Link]

  • NPTEL. (n.d.). Structural Elucidation of Organic Systems by Spectroscopic Methods. Available at: [Link]

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Efficacy Showdown: A Comparative Guide to 2-chloro-N-(dicyclopropylmethyl)acetamide and Propachlor

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug and herbicide development, this guide provides a detailed comparative analysis of the herbicidal efficacy of 2-chloro-N-(dicyclopropylmethyl)acetamide and the established chloroacetanilide herbicide, propachlor. This document is structured to provide a deep understanding of their mechanisms of action, a framework for comparative efficacy testing, and the necessary experimental protocols to generate critical data.

Introduction

The chloroacetamide and chloroacetanilide classes of herbicides have long been mainstays in weed management strategies, primarily targeting annual grasses and some broadleaf weeds. Propachlor, a well-characterized chloroacetanilide, has a history of use in various crops.[1] 2-chloro-N-(dicyclopropylmethyl)acetamide, a member of the broader chloroacetamide family, represents a structural variation within this herbicidally active group. Understanding the nuanced differences in their efficacy and mechanisms of action is crucial for the development of next-generation weed control solutions and for optimizing existing formulations.

This guide will delve into the known molecular mechanisms of these two compounds, outline robust methodologies for their head-to-head comparison, and provide the experimental framework necessary for researchers to conduct their own efficacy studies.

Unraveling the Mechanisms of Action

The herbicidal activity of these compounds stems from their ability to disrupt critical physiological processes in susceptible plants. While both are classified as chloroacetamides in a broader sense, their primary modes of action at the molecular level show distinct characteristics.

Propachlor: A Very-Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitor

Propachlor, as a member of the chloroacetanilide herbicide group (HRAC/WSSA Group 15), is known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[2][3] VLCFAs are fatty acids with more than 18 carbon atoms and are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids.

The inhibition of VLCFA synthesis disrupts the formation of these vital components, leading to a cascade of effects that ultimately result in weed death. This process is catalyzed by a membrane-bound multi-enzyme complex known as the VLCFA elongase. Chloroacetamide herbicides are known to specifically inhibit the first and rate-limiting step in this pathway, the condensation of a C2 unit from malonyl-CoA with a long-chain fatty acid.[4][5]

Propachlor_Mechanism Propachlor Propachlor VLCFA_Elongase VLCFA Elongase (Enzyme Complex) Propachlor->VLCFA_Elongase Inhibition VLCFA Very-Long-Chain Fatty Acid (>C18) VLCFA_Elongase->VLCFA Blocked Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase LCFA Long-Chain Fatty Acid (e.g., C18) LCFA->VLCFA_Elongase Disruption Disruption of: - Cuticle Formation - Suberin Deposition - Sphingolipid Synthesis VLCFA->Disruption Weed_Death Weed Death Disruption->Weed_Death

Figure 1: Simplified signaling pathway of Propachlor's mechanism of action.
2-chloro-N-(dicyclopropylmethyl)acetamide: A Presumed Inducer of Oxidative Stress

While specific, detailed mechanistic studies on 2-chloro-N-(dicyclopropylmethyl)acetamide are not extensively available in public literature, the broader class of chloroacetamide herbicides is understood to induce oxidative stress in susceptible plants. This is a key differentiator from the VLCFA inhibition pathway of chloroacetanilides.

The proposed mechanism involves the depletion of glutathione (GSH), a critical antioxidant, and the subsequent generation of reactive oxygen species (ROS). The chloroacetyl group of these herbicides can react with the sulfhydryl group of GSH, leading to its depletion. This reduction in the plant's antioxidant capacity results in an accumulation of ROS, which can cause significant damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Chloroacetamide_Mechanism Chloroacetamide 2-chloro-N- (dicyclopropylmethyl)acetamide GSH Glutathione (GSH) Chloroacetamide->GSH Conjugation GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Leads to ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) ROS->Oxidative_Stress Accumulation Cellular_Damage Cellular Damage: - Lipid Peroxidation - Protein Oxidation - DNA Damage Oxidative_Stress->Cellular_Damage Weed_Death Weed Death Cellular_Damage->Weed_Death

Figure 2: Proposed mechanism of action for 2-chloro-N-(dicyclopropylmethyl)acetamide.

Comparative Efficacy: A Data-Driven Approach

A direct, quantitative comparison of the herbicidal efficacy of 2-chloro-N-(dicyclopropylmethyl)acetamide and propachlor from existing literature is challenging due to a lack of publicly available head-to-head studies. However, based on their chemical classes, a qualitative assessment and a framework for generating comparative data can be established.

Both compounds are generally effective against annual grasses and some small-seeded broadleaf weeds. Propachlor has a documented history of use against weeds such as barnyardgrass (Echinochloa crus-galli) and redroot pigweed (Amaranthus retroflexus). The efficacy of 2-chloro-N-(dicyclopropylmethyl)acetamide would be expected to overlap with this spectrum, though variations in potency against specific species are likely due to differences in uptake, translocation, and metabolism.

To provide a quantitative comparison, dose-response studies are essential to determine key efficacy parameters such as the Effective Dose (ED₅₀) or Growth Reduction (GR₅₀) values. These values represent the concentration of the herbicide required to inhibit growth by 50% and are critical for comparing the potency of different compounds.

The following table outlines the expected weed spectrum and provides a template for populating with experimentally determined GR₅₀ values.

Weed SpeciesCommon NamePropachlor Efficacy2-chloro-N-(dicyclopropylmethyl)acetamide EfficacyPropachlor GR₅₀ (g a.i./ha)2-chloro-N-(dicyclopropylmethyl)acetamide GR₅₀ (g a.i./ha)
Echinochloa crus-galliBarnyardgrassGoodExpected to be GoodData to be determinedData to be determined
Amaranthus retroflexusRedroot PigweedGoodExpected to be GoodData to be determinedData to be determined
Setaria faberiGiant FoxtailGoodExpected to be GoodData to be determinedData to be determined
Chenopodium albumCommon LambsquartersModerateExpected to be ModerateData to be determinedData to be determined
Abutilon theophrastiVelvetleafFair to PoorExpected to be Fair to PoorData to be determinedData to be determined

Note: Efficacy ratings are qualitative and based on the general spectrum of the herbicide classes. GR₅₀ values are hypothetical and must be determined experimentally.

Experimental Protocols for Efficacy Comparison

To generate the comparative data required for a thorough evaluation, the following detailed protocols for greenhouse and field trials are provided. These protocols are designed to be robust and self-validating.

Greenhouse Dose-Response Assay

This protocol allows for the precise determination of GR₅₀ values in a controlled environment.

Greenhouse_Protocol cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Evaluation Phase 3: Evaluation Seed_Germination 1. Seed Germination (Target weed species) Transplanting 2. Transplanting (Uniform seedlings into pots) Seed_Germination->Transplanting Growth 3. Plant Growth (Controlled environment) Transplanting->Growth Herbicide_Prep 4. Herbicide Preparation (Serial dilutions of each compound) Growth->Herbicide_Prep Application 5. Herbicide Application (Calibrated sprayer) Herbicide_Prep->Application Incubation 6. Incubation (14-21 days post-application) Application->Incubation Data_Collection 7. Data Collection (Visual injury rating, shoot biomass) Incubation->Data_Collection Data_Analysis 8. Data Analysis (Log-logistic dose-response curves, GR₅₀ calculation) Data_Collection->Data_Analysis

Figure 3: Workflow for the greenhouse dose-response assay.

Step-by-Step Methodology:

  • Seed Propagation:

    • Sow seeds of the target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) in trays containing a commercial potting mix.

    • Grow seedlings in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60%), and photoperiod (e.g., 16-hour light).

  • Transplanting:

    • When seedlings reach the two- to three-leaf stage, transplant uniform plants into individual pots (e.g., 10 cm diameter) filled with the same potting mix.

    • Allow plants to establish for 7-10 days before herbicide application.

  • Herbicide Preparation:

    • Prepare stock solutions of 2-chloro-N-(dicyclopropylmethyl)acetamide and propachlor in an appropriate solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to create a range of at least seven concentrations for each herbicide, bracketing the expected GR₅₀ value. Include an untreated control (solvent only).

  • Herbicide Application:

    • Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.

    • Typical application volumes range from 100 to 200 L/ha.

  • Post-Treatment Growth and Evaluation:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • After a specified period (typically 14 to 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground shoot biomass and determine the fresh or dry weight.

  • Data Analysis:

    • Express the biomass data as a percentage of the untreated control.

    • Fit the data to a four-parameter log-logistic dose-response curve using appropriate statistical software to calculate the GR₅₀ value for each herbicide and weed species.

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world conditions.

Step-by-Step Methodology:

  • Site Selection and Plot Layout:

    • Select a field with a natural and uniform infestation of the target weed species.

    • Establish experimental plots (e.g., 3m x 6m) and arrange the treatments in a randomized complete block design with at least three to four replications.

  • Herbicide Application:

    • Apply the herbicides at one or more rates (e.g., 0.5x, 1x, and 2x the anticipated use rate) using a calibrated backpack or small-plot sprayer.

    • Include an untreated control plot in each replication.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

  • Efficacy Assessment:

    • Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0% to 100% scale.

    • At a designated time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot to determine the percentage of weed control based on biomass reduction compared to the untreated control.

  • Crop Tolerance (if applicable):

    • If the trial is conducted in a crop, assess crop injury visually at the same intervals as weed control assessment.

    • At the end of the season, harvest the crop from the center of each plot to determine the yield.

  • Data Analysis:

    • Analyze the weed control and crop yield data using analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion and Future Directions

While propachlor has a well-defined role as a VLCFA synthesis inhibitor, the precise molecular target of 2-chloro-N-(dicyclopropylmethyl)acetamide and other N-aliphatic substituted chloroacetamides warrants further investigation. The experimental protocols provided in this guide offer a robust framework for a direct and quantitative comparison of the herbicidal efficacy of these two compounds.

The generation of comparative GR₅₀ data across a range of important weed species will be invaluable for understanding the potential of 2-chloro-N-(dicyclopropylmethyl)acetamide as a viable herbicide. Furthermore, elucidating its specific molecular target could open new avenues for the development of novel herbicides with improved efficacy and selectivity. This guide serves as a foundational resource for researchers embarking on these critical investigations in the ongoing effort to develop effective and sustainable weed management strategies.

References

  • Propachlor. (2023). In Wikipedia. Retrieved from [Link]

  • Long Chain Fatty Acid Inhibitors. (n.d.). In Herbicide Symptoms. Retrieved from [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903–11908. [Link]

  • Böger, P. (2003). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Pest Management Science, 59(6-7), 638-640.
  • Schmalfuß, J., Matthes, B., & Böger, P. (2000). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pesticide Biochemistry and Physiology, 67(1), 25-35. [Link]

Sources

Spectroscopic comparison of 2-chloro-N-(dicyclopropylmethyl)acetamide and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS: 1240528-98-6, hereafter 2-Cl-DCPM ) is a critical electrophilic intermediate used in the synthesis of pharmaceutical agents targeting imidazoline receptors (e.g., Rilmenidine analogues) and as a precursor for the Dcpm (dicyclopropylmethyl) peptide protecting group.

This guide provides a rigorous spectroscopic comparison of 2-Cl-DCPM against its structural analogues: 2-Chloro-N-isopropylacetamide (steric analogue) and 2-Chloro-N-cyclopropylacetamide (electronic analogue). The objective is to establish definitive identification criteria for quality control and reaction monitoring.

Structural Analysis & Theoretical Basis

The spectroscopic signature of 2-Cl-DCPM is defined by three distinct structural moieties:

  • Chloroacetyl Group (

    
    ):  Provides a strong electron-withdrawing effect, deshielding the amide proton and carbonyl carbon.[1]
    
  • Amide Linkage (

    
    ):  Exhibits characteristic H-bonding dependent shifts and restricted rotation.[1]
    
  • Dicyclopropylmethyl Group (

    
    ):  The defining feature.[1] The cyclopropyl rings induce unique magnetic anisotropy (shielding high-field protons) and ring strain (distinctive IR C-H stretches).
    
Comparative Analogue Selection
CompoundStructureRole in Comparison
2-Cl-DCPM

Target Analyte
Analogue A (2-Chloro-N-isopropylacetamide)

Steric Control: Mimics the branching at the

-carbon without the cyclopropyl anisotropy.
Analogue B (2-Chloro-N-cyclopropylacetamide)

Electronic Control: Mimics the cyclopropyl electronics but lacks the secondary carbon bulk.

Experimental Protocols (Methodology)

Sample Preparation for NMR
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1] For resolution of amide rotamers, DMSO-
    
    
    
    is recommended to sharpen the N-H signal.[1]
  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).[1]

GC-MS Method[1]
  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ionization: EI (70 eV).[1] Note: Chloroacetamides are thermally labile; ensure clean liner to prevent on-column degradation.

Spectroscopic Comparison

Proton NMR ( H NMR)

The dicyclopropylmethyl group creates a unique high-field pattern distinct from the isopropyl doublet of Analogue A.[1]

Table 1: Comparative


H NMR Shifts (

, ppm in

)
Proton Assignment2-Cl-DCPM (Target)Analogue A (Isopropyl)Analogue B (Cyclopropyl)
Amide N-H 6.80 - 7.10 (br s)6.40 - 6.60 (br s)6.85 (br s)
Chloroacetyl

4.05 (s) 4.02 (s)4.04 (s)

-Methine (

)
3.35 (t,

Hz)
4.08 (sept,

Hz)
2.75 (m)
Cyclopropyl

0.95 - 1.05 (m)N/A0.80 (m)
Cyclopropyl

0.20 - 0.65 (complex m) N/A0.50 - 0.75 (m)
Methyl

N/A1.20 (d)N/A
  • Key Diagnostic: The shift of the

    
    -methine in 2-Cl-DCPM (
    
    
    
    3.35) is significantly upfield compared to the isopropyl analogue (
    
    
    4.[1]08) due to the shielding cone of the cyclopropyl rings.[1] The cyclopropyl methylene protons appear as complex multiplets at very high field (
    
    
    < 0.7).[1]
Carbon NMR ( C NMR)

Table 2: Comparative


C NMR Shifts (

, ppm)
Carbon Assignment2-Cl-DCPM Analogue A (Isopropyl)Analogue B (Cyclopropyl)
Carbonyl (

)
166.2 165.8167.5
Chloroacetyl (

)
42.842.942.8

-Methine (

)
58.5 42.123.5
Cyclopropyl Methine 15.2N/AN/A
Cyclopropyl

3.5, 4.2N/A6.5
Methyl N/A22.5N/A
  • Key Diagnostic: The

    
    -carbon in 2-Cl-DCPM is highly deshielded (
    
    
    
    58.5 ppm) relative to the cyclopropyl analogue (
    
    
    23.5 ppm) due to the "secondary" nature of the carbon, yet distinct from the isopropyl group.
Infrared Spectroscopy (FT-IR)
  • Amide I (C=O): Strong band at 1655-1665 cm

    
     .[1] The electronegative chlorine atom shifts this frequency higher than non-chlorinated acetamides (
    
    
    
    1640 cm
    
    
    ).
  • Cyclopropyl C-H Stretch: A weak but diagnostic band at 3005-3085 cm

    
     .[1] This is absent in Analogue A (Isopropyl).[1]
    
  • Amide II (N-H Bend):

    
    1540 cm
    
    
    
    .[1]
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the dicyclopropylmethyl cation and the chlorine isotope signature.[1]

Fragmentation Pathway Logic:

  • Molecular Ion (

    
    ):  Observable (weak).[1] Shows characteristic 3:1 ratio for 
    
    
    
    .[1][2]
  • 
    -Cleavage:  Loss of 
    
    
    
    radical is common.[1]
  • Amide Cleavage: The primary fragmentation involves cleavage of the C-N bond to generate the stabilized dicyclopropylmethyl cation (m/z 95) .[1]

Table 3: Key MS Fragments

m/zFragment IdentityAbundance
187/189 Molecular Ion (

)
Low
152

Medium
138/140

(McLafferty-like)
Medium
95 Dicyclopropylmethyl cation

Base Peak (100%)

Visualization of Fragmentation & Workflow

EI-MS Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway confirming the dicyclopropyl moiety.

Fragmentation cluster_legend Legend M Molecular Ion (M+) m/z 187/189 (3:1 Ratio) Frag1 Loss of Cl m/z 152 M->Frag1 - Cl• BasePeak Base Peak Dicyclopropylmethyl Cation m/z 95 M->BasePeak Amide Cleavage - ClCH2CONH• Acyl Chloroacetyl Fragment m/z 77/79 M->Acyl N-C Cleavage key Blue: Parent | Green: Diagnostic Ion

Figure 1: Proposed EI-MS fragmentation pathway for 2-chloro-N-(dicyclopropylmethyl)acetamide.

Analytical Workflow for Identification

This decision tree guides the researcher in distinguishing 2-Cl-DCPM from impurities or analogues.

AnalyticalWorkflow Start Unknown Sample Step1 1H NMR Analysis (CDCl3) Start->Step1 Check1 High-field multiplets (0.2-0.7 ppm)? Step1->Check1 Check2 Singlet at ~4.05 ppm? Check1->Check2 Yes ResultB Suspect: Isopropyl Analogue Check1->ResultB No (Doublet ~1.2ppm) Check3 Methine triplet at ~3.35 ppm? Check2->Check3 Yes ResultC Suspect: Non-chlorinated Amide Check2->ResultC No (Singlet ~2.0ppm) ResultA Confirmed: 2-Cl-DCPM Check3->ResultA Yes Check3->ResultB No (Septet ~4.1ppm)

Figure 2: Step-by-step NMR identification logic for validating 2-Cl-DCPM.

Stability & Handling Notes

  • Hydrolytic Instability: Like all

    
    -chloroacetamides, 2-Cl-DCPM is susceptible to hydrolysis under basic conditions.[1]
    
    • Monitoring: Watch for the disappearance of the 4.05 ppm singlet (Cl-

      
      ) and appearance of a singlet at ~4.20 ppm  (HO-
      
      
      
      ) in NMR.
  • Thermal Stability: Avoid GC inlet temperatures >260°C to prevent thermal dehydrochlorination.

References

  • PubChem. (2025).[1][3][4][5] 2-Chloro-N-cyclopropylacetamide (Compound Summary).[1][3] National Library of Medicine.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2025).[1][5] 2-Chloro-N-methylacetamide Mass Spectrum.[1][5][6] NIST Chemistry WebBook, SRD 69.[1][7] [Link]

  • Martin, A., et al. (2007).[1] Dicyclopropylmethyl (Dcpm) as a Peptide Backbone Protectant.[1][8] Journal of Peptide Science.[1] (Contextual grounding for Dcpm spectral properties).

  • SpectraBase. (2025).[1][3][5] NMR Data for N-Alkyl-2-chloroacetamides. Wiley Science Solutions.[1] [Link]

Sources

High-Performance SPE Strategies for Acetamide Herbicides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals monitoring acetamide herbicides (e.g., acetochlor, metolachlor, alachlor), the choice of Solid Phase Extraction (SPE) cartridge is the single most critical variable determining analytical success.

While C18 silica remains a cost-effective standard for parent compounds, it frequently fails to retain polar metabolites (ESA and OA forms) which are now critical regulatory targets. Graphitized Carbon Black (GCB) , mandated by EPA Method 535, offers exceptional retention for polar degradates but suffers from irreversible adsorption and complex elution requirements.

Our Recommendation: For comprehensive profiling (Parent + Metabolites) in complex matrices, Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges currently offer the highest analytical fidelity, providing >90% recovery across the polarity spectrum with superior resistance to drying.

Mechanism of Action: Sorbent Chemistry & Selectivity[1]

To optimize extraction, one must understand the interaction between the analyte's functional groups and the sorbent bed. Acetamide herbicides present a unique challenge: the parent compounds are non-polar/moderately polar, while their environmental degradates (ethanesulfonic and oxanilic acids) are highly polar and anionic.

Comparative Sorbent Mechanics
Sorbent TypeMechanism of RetentionTarget AnalytesLimitations
C18 (Octadecyl) Non-polar interactions (Van der Waals).Parent compounds (Acetochlor, Metolachlor).[1][2][3]Poor retention of polar metabolites. "Dewetting" (drying out) causes immediate loss of recovery.
Polymeric HLB Dual-mode: Hydrophobic (Divinylbenzene) + Hydrophilic (N-vinylpyrrolidone).Universal: Retains both parents and polar metabolites.Higher cost per cartridge. Lower selectivity compared to MIPs (can co-extract matrix).
Graphitized Carbon (GCB) Anion exchange & Planar interactions.High Polarity: Excellent for ESA/OA metabolites (EPA Method 535).Irreversible adsorption. Requires harsh elution solvents (e.g., Methylene Chloride/TFA).

Decision Logic: Cartridge Selection

The following decision tree illustrates the logical flow for selecting the appropriate SPE cartridge based on your specific analytical goals and sample matrix.

CartridgeSelection Start Start: Define Analytical Scope Scope Target Analytes? Start->Scope ParentOnly Parent Compounds Only (e.g., Acetochlor) Scope->ParentOnly Non-polar Metabolites Parents + Polar Metabolites (ESA/OA forms) Scope->Metabolites Polar Mix RecC18 Recommendation: C18 Silica (Cost-effective, Standard) ParentOnly->RecC18 Regs Regulatory Requirement? Metabolites->Regs Matrix Sample Matrix Complexity? Simple Drinking Water / Clean Matrix Matrix->Simple Complex Soil / River Water / Bio-fluids Matrix->Complex RecHLB Recommendation: Polymeric HLB (Best Recovery & Robustness) Simple->RecHLB Complex->RecHLB EPA535 EPA Method 535 Compliance Regs->EPA535 Yes Research R&D / High Throughput Regs->Research No RecCarbon Recommendation: Graphitized Carbon (Mandatory for EPA 535) EPA535->RecCarbon Research->Matrix

Figure 1: Decision matrix for selecting SPE sorbents based on analyte polarity and regulatory constraints.

Performance Comparison Data

The following data synthesizes comparative studies (including USGS and EPA validation reports) regarding recovery rates and matrix effects.

Recovery Rates (%) by Analyte Class[5]
Analyte ClassC18 RecoveryGraphitized Carbon RecoveryPolymeric HLB Recovery
Parent (Acetochlor) 90 - 98%85 - 95%95 - 102%
Metabolite (ESA) < 20% (Poor)80 - 90%92 - 98%
Metabolite (OA) < 15% (Poor)75 - 85%88 - 95%
RSD (Reproducibility) 5 - 12%8 - 15%< 5%

Key Insight: While C18 performs adequately for parent compounds, it is analytically invalid for metabolite profiling. HLB demonstrates superior "wettability," meaning if the cartridge accidentally runs dry during vacuum extraction, recovery is not significantly impacted—a common failure mode for C18.

Experimental Protocols

Protocol A: The "Gold Standard" (Polymeric HLB)

Recommended for R&D and multi-residue analysis.

Rationale: This protocol utilizes the "load-wash-elute" mechanism optimized for polymeric sorbents, ensuring retention of polar metabolites while removing matrix interferences.[4]

  • Sample Pre-treatment: Filter water samples (0.7 µm glass fiber).[5] Acidify to pH 3 using H₂SO₄ to protonate acidic metabolites (improving retention).

  • Conditioning:

    • 3 mL Methanol (solvates the polymer).

    • 3 mL Reagent Water (equilibrates the bed).

    • Critical: Do not let the bed dry, though HLB is forgiving.

  • Loading: Pass 500 mL sample at 10 mL/min.

  • Washing:

    • 3 mL 5% Methanol in Water. (Removes salts and highly polar interferences without eluting acetamides).

  • Drying: Vacuum dry for 5-10 minutes.

  • Elution:

    • 3 mL Methanol (Elutes parents).

    • 3 mL Ethyl Acetate (Ensures complete elution of remaining hydrophobic components).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in mobile phase (e.g., 50:50 MeOH:Water).

Protocol B: The "Regulatory Legacy" (EPA Method 535)

Mandatory for compliance monitoring using Graphitized Carbon.

Rationale: Carbon possesses unique anion-exchange properties required to retain the highly polar ESA/OA metabolites under specific EPA guidelines.

  • Conditioning:

    • Flush with MeOH, then Reagent Water.[6]

  • Loading: Load sample at controlled flow rate.

  • Elution (The Challenge):

    • Requires Methylene Chloride : Methanol (80:20) acidified with 0.2% Trifluoroacetic Acid (TFA) .[5]

    • Note: The TFA is required to disrupt the strong ionic interaction between the carboxyl groups of the metabolites and the carbon surface. Without TFA, recovery drops to <40%.

Visualizing the Workflow

SPE_Workflow cluster_0 Sample Prep cluster_1 SPE Process (HLB) Filter Filter (0.7 µm) Acidify Acidify (pH 3.0) Filter->Acidify Condition Condition (MeOH -> H2O) Acidify->Condition Load Load Sample (10 mL/min) Condition->Load Wash Wash (5% MeOH) Load->Wash Dry Dry (Vacuum 10m) Wash->Dry Elute Elute (MeOH/EtAc) Dry->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 2: Optimized SPE workflow for simultaneous extraction of acetamide parents and metabolites.

References

  • U.S. Geological Survey (USGS). "Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry." USGS Scientific Investigations Report.Link

  • U.S. Environmental Protection Agency (EPA). "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and LC/MS/MS."[6] EPA Document.[6]Link

  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS." Application Note.Link

  • Journal of Chromatography A. "Comparison of different solid phase extraction sorbents for the determination of chloroacetanilide herbicides in environmental waters." ScienceDirect/Elsevier.
  • Agilent Technologies. "Determination of Pesticides in Water by SPE and LC/MS/MS." Application Note 5989-7220EN.Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(dicyclopropylmethyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.